Product packaging for 2-(3-methylphenyl)benzoic Acid(Cat. No.:CAS No. 107412-71-5)

2-(3-methylphenyl)benzoic Acid

Cat. No.: B009087
CAS No.: 107412-71-5
M. Wt: 212.24 g/mol
InChI Key: OISTUEPTMQFDTB-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)benzoic Acid is a high-purity biphenyl carboxylic acid derivative offered as a critical building block for advanced organic synthesis and pharmaceutical research. This compound features a benzoic acid core substituted with a 3-methylphenyl (m-tolyl) group, creating a versatile and valuable scaffold for developing novel chemical entities. Key Research Applications: Organic Synthesis Building Block: This compound serves as a fundamental precursor in the synthesis of complex molecules. The carboxylic acid group allows for further functionalization into amides, esters, and other derivatives, while the biphenyl core provides a rigid, planar structure useful in materials science. Pharmaceutical & Medicinal Chemistry Research: The biphenyl structure is a privileged scaffold in medicinal chemistry, found in molecules with a wide range of biological activities. Researchers can utilize this compound to develop novel compounds for screening against various therapeutic targets. Materials Science & Polymer Research: As a dicarboxylic acid derivative, this compound has potential application in the synthesis of polymers and polyesters, contributing to the development of new materials with specific properties. Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B009087 2-(3-methylphenyl)benzoic Acid CAS No. 107412-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISTUEPTMQFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401899
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107412-71-5
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Synthesis of 2-(3-methylphenyl)benzoic acid from 2-bromo-benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-(3-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, from 2-bromo-benzoic acid and 3-methylphenylboronic acid. The core of this transformation is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document provides a comprehensive overview of the synthetic protocol, including quantitative data, detailed experimental procedures, and visual representations of the process.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (3-methylphenylboronic acid) with an organohalide (2-bromo-benzoic acid) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-bromo-benzoic acid) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (3-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol

Materials:

  • 2-bromo-benzoic acid

  • 3-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 2-bromo-benzoic acid (1.0 mmol, 1.0 eq.), 3-methylphenylboronic acid (1.1 mmol, 1.1 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add toluene (3.3 mL) and water (0.3 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and water.

    • Separate the aqueous layer and extract it with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Suzuki-Miyaura couplings of similar substrates.

ParameterValue
Reactants
2-bromo-benzoic acid1.0 mmol
3-methylphenylboronic acid1.1 mmol
Catalyst
Palladium(II) acetate2 mol%
Tricyclohexylphosphine tetrafluoroborate4 mol%
Base
Cesium carbonate2.0 mmol
Solvents
Toluene3.3 mL
Water0.3 mL
Reaction Conditions
Temperature80°C
Time12-24 h
Product
Expected Yield70-90%
AppearanceWhite to off-white solid
Melting Point115-117 °C (literature)

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 10.5 (br s, 1H, COOH)δ 172.5
δ 8.15 (dd, J = 7.8, 1.4 Hz, 1H)δ 144.7
δ 7.60 (td, J = 7.6, 1.4 Hz, 1H)δ 140.9
δ 7.45 (td, J = 7.6, 1.2 Hz, 1H)δ 138.4
δ 7.30-7.40 (m, 3H)δ 132.0
δ 7.15-7.25 (m, 2H)δ 131.2
δ 2.40 (s, 3H, CH₃)δ 130.8
δ 129.2
δ 128.8
δ 128.5
δ 126.9
δ 21.5

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2_bromo_benzoic_acid 2-bromo-benzoic acid product This compound 2_bromo_benzoic_acid->product + 3_methylphenylboronic_acid 3-methylphenylboronic acid 3_methylphenylboronic_acid->product catalyst Pd(OAc)₂ / PCy₃·HBF₄ catalyst->product base Cs₂CO₃ base->product solvent Toluene/H₂O solvent->product temperature 80°C temperature->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental_Workflow start Combine Reactants, Catalyst, and Base in Schlenk Tube add_solvents Add Toluene and Water start->add_solvents inert_atmosphere Evacuate and Backfill with Inert Gas add_solvents->inert_atmosphere reaction Heat at 80°C for 12-24 hours inert_atmosphere->reaction workup Cool, Dilute, and Perform Liquid-Liquid Extraction reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MP, etc.) purification->characterization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound from readily available starting materials. The protocol outlined in this guide, based on established chemical principles, offers a clear pathway for researchers and drug development professionals to produce this valuable compound. The provided quantitative and characterization data serve as a benchmark for successful synthesis and product verification.

Spectroscopic and Safety Data of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identifier:

  • Name: 2-(3-methylphenyl)benzoic acid

  • CAS Number: 5975-83-7

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol

This document provides a comprehensive overview of the spectroscopic properties and safety considerations for this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.0 - 12.5br s1H-COOH
8.18dd1HAr-H
7.61td1HAr-H
7.46td1HAr-H
7.35dd1HAr-H
7.31t1HAr-H
7.20d1HAr-H
7.14m2HAr-H
2.37s3H-CH₃

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
172.5-COOH
142.3Ar-C
140.7Ar-C
138.5Ar-C
133.3Ar-CH
132.0Ar-CH
131.2Ar-C
130.8Ar-CH
129.5Ar-CH
128.6Ar-CH
128.3Ar-CH
127.3Ar-CH
127.0Ar-CH
21.4-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2920 - 3200Strong, BroadO-H stretch (Carboxylic Acid)
1686StrongC=O stretch (Carboxylic Acid)
1603, 1489, 1460MediumC=C stretch (Aromatic)
1298StrongC-O stretch
920Medium, BroadO-H bend (out-of-plane)
748StrongC-H bend (ortho-disubstituted ring)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
212100[M]⁺ (Molecular Ion)
19545[M - OH]⁺
19480[M - H₂O]⁺
16595[M - COOH]⁺ or [C₁₃H₉]⁺
15230[C₁₂H₈]⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans are accumulated over a longer period due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is engaged to ensure firm contact. The infrared spectrum is then collected by co-adding multiple scans (e.g., 16 or 32) over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded beforehand and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) is a common method for volatile and thermally stable compounds. A few micrograms of the sample are introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole), and detected. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation Prep Prepare Sample (Dissolve in Solvent / Place on ATR) NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Proc_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Proc_NMR Proc_IR Process IR Data (Background Subtraction) IR->Proc_IR Proc_MS Process MS Data (Peak Detection) MS->Proc_MS Analysis Correlate Data & Determine Structure Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Solubility Profile of 2-(3-methylphenyl)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 2-(3-methylphenyl)benzoic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this document outlines the theoretical solubility considerations based on its chemical structure, presents a general experimental protocol for determining its solubility, and offers a framework for data presentation.

Theoretical Solubility Considerations

This compound is an aromatic carboxylic acid. Its solubility in organic solvents is governed by the principle of "like dissolves like"[1]. The molecule possesses both a polar carboxylic acid group (-COOH) and a larger, nonpolar biphenyl-like structure with a methyl group.

  • Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar solvents such as alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide). Therefore, some degree of solubility is expected in these solvents.

  • Nonpolar Solvents: The nonpolar aromatic rings and the methyl group suggest that the compound will also exhibit solubility in nonpolar or weakly polar solvents like toluene, hexane, and diethyl ether, which can interact through van der Waals forces.

  • Effect of the Methyl Group: The presence of the methyl group on the phenyl ring slightly increases the nonpolar character of the molecule compared to its parent compound, 2-phenylbenzoic acid. This may lead to a slight increase in solubility in nonpolar solvents and a slight decrease in very polar solvents.

Based on data for the parent compound, benzoic acid, it is expected that the solubility of this compound will be significant in solvents like ethanol and chloroform, and lower in nonpolar solvents like heptane and cyclohexane[2].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with their experimental findings. It is recommended to determine the solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25
e.g., Dichloromethanee.g., 25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (±0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Oven

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a fume hood at a controlled temperature. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of the solute to dry the solid to a constant weight.

    • Cool the flask in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the flask with the dried residue and the initial tare weight of the empty flask.

    • Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep Add excess solute to solvent in vials equilibrate Agitate at constant temperature prep->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter evaporate Evaporate solvent filter->evaporate dry Dry solid to constant weight evaporate->dry weigh Weigh dried solid dry->weigh calculate Calculate solubility weigh->calculate

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 2-(3-methylphenyl)benzoic acid, also identified by its systematic name, 3'-methyl-[1,1'-biphenyl]-2-carboxylic acid. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document combines the available information with data from closely related analogues and established principles of organic chemistry. It details generalized experimental protocols for the determination of key physical properties and outlines a common synthetic route. Furthermore, this guide presents expected spectral characteristics to aid in the identification and characterization of the compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related biphenyl carboxylic acid derivatives.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid featuring a biphenyl core structure. This structure consists of two phenyl rings directly linked, with a carboxylic acid group at the 2-position of one ring and a methyl group at the 3-position of the other.

Molecular Structure:

Key Identifiers:

IdentifierValue
Systematic Name 3'-methyl-[1,1'-biphenyl]-2-carboxylic acid
Common Name This compound
CAS Number 107412-71-5[1][2][3]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.25 g/mol [1]
InChI Key ZORGKHKVEAHWEJ-UHFFFAOYSA-N[4]

Physical and Chemical Properties

Table 2.1: Physical Properties of this compound
PropertyValueSource
Physical Form Solid[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Table 2.2: Physical Properties of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (for comparison)
PropertyValueSource
Physical Form Solid
Melting Point 146-148 °C
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Given the absence of specific reported values, the following are generalized, standard laboratory protocols for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)[6]

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the dry crystalline compound is finely ground using a mortar and pestle.[7]

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[6][8]

  • The capillary tube is placed in the heating block of the melting point apparatus.[5]

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7]

  • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[8]

Solubility Determination

Principle: The solubility of a compound in a given solvent at a specific temperature is determined by preparing a saturated solution and quantifying the amount of dissolved solute.

Apparatus:

  • Scintillation vials or test tubes

  • Water bath or heating block with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure (Isothermal Method):

  • An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (filtration may be necessary).

  • A known volume of the saturated solution is transferred to a pre-weighed container.

  • The solvent is evaporated, and the mass of the remaining solid residue is determined.[9]

  • Solubility is calculated and expressed in units such as g/L or mol/L.

pKa Determination

Principle: The acid dissociation constant (pKa) can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture if insoluble in water alone).

  • A pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized strong base is added in small, known increments from a burette.

  • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting pH versus the volume of base added.

  • The equivalence point is determined from the point of inflection of the curve. The volume of base required to reach the half-equivalence point is calculated, and the pH at this point is equal to the pKa of the acid.

Spectral Data and Characterization

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

  • C=O Stretch: A strong, sharp absorption band should appear between 1730 and 1700 cm⁻¹ for the carbonyl group of the dimeric acid.[11] Conjugation with the aromatic ring would likely place this peak towards the lower end of the range.

  • C-O Stretch: A medium intensity band is expected between 1320 and 1210 cm⁻¹.[11]

  • Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and aromatic C=C ring stretching will be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A characteristic singlet, typically deshielded, appearing far downfield between 10-13 ppm. This peak is often broad and its chemical shift is concentration-dependent.

    • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings.

    • -CH₃ Proton: A singlet for the methyl group protons would be expected around 2.3-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[10]

    • Aromatic Carbons: Multiple signals in the aromatic region (approximately 120-145 ppm).

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. A predicted ¹³C NMR spectrum for 3'-Methylbiphenyl-2-carboxylic acid exists in spectral databases, confirming these expected regions.[12]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (212.25). Common fragmentation patterns for carboxylic acids include:

  • Loss of -OH (M-17): A peak at m/z 195.

  • Loss of -COOH (M-45): A prominent peak at m/z 167, corresponding to the biphenylmethyl cation.[13] Further fragmentation of the biphenyl core structure would also be expected.

Synthesis and Reactivity

Synthetic Approach: Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14] This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this could be achieved by coupling 2-bromobenzoic acid with 3-methylphenylboronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2-Bromobenzoic Acid Reaction_Center Reactant1->Reaction_Center Reactant2 3-Methylphenylboronic Acid Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., Na₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Center Product This compound Reaction_Center->Product Heat

Caption: General synthesis of this compound via Suzuki-Miyaura coupling.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound such as this compound.

Characterization_Workflow Synthesis Synthesis via Suzuki-Miyaura Coupling Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Purity_Check Purity Assessment (Melting Point, TLC) Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID If pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR IR IR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS Final_Product Pure, Characterized Compound NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: General workflow for the synthesis and characterization of an organic compound.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class (aromatic carboxylic acids) should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a specific isomer of methyl-substituted biphenyl carboxylic acid for which detailed experimental data is sparse in the available literature. This guide has provided the known identifiers for this compound and has outlined standard, reliable experimental protocols for the determination of its key physical and chemical properties. Furthermore, expected spectral characteristics and a viable synthetic route have been described to aid researchers in its synthesis, identification, and characterization. The provided data for the 4'-methyl isomer serves as a useful reference point. Further experimental investigation is required to fully characterize this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their potential as therapeutic agents, focusing on their anticancer, antihypertensive, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Malignancy

Several substituted biphenyl-2-carboxylic acid derivatives have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the modulation of the estrogen receptor alpha (ERα), a key driver in the proliferation of certain breast cancers.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted biphenyl-2-carboxylic acid derivatives against human breast cancer cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a UnsubstitutedMCF-710.14 ± 2.05Tamoxifen-
MDA-MB-23110.78 ± 2.58-
3j BenzyloxyMCF-79.92 ± 0.97Tamoxifen-
MDA-MB-2319.54 ± 0.85-
11 HydroxylatedMelanoma Cells1.7 ± 0.5--
12 HydroxylatedMelanoma Cells2.0 ± 0.7--

Data sourced from multiple studies, including one where benzyloxy compound 3j displayed potent activity against both MCF-7 and MDA-MB-231 cell lines.[1]Another study highlighted two hydroxylated biphenyl compounds, 11 and 12, with significant antitumor potential against melanoma cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of substituted biphenyl-2-carboxylic acids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted biphenyl-2-carboxylic acid derivatives (typically ranging from 3.125 to 100 µg/mL) and incubated for another 48-72 hours.[1][3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Estrogen Receptor Alpha (ERα) Pathway

The anticancer activity of some substituted biphenyl-2-carboxylic acids is attributed to their interaction with the estrogen receptor alpha (ERα) signaling pathway. In hormone-dependent breast cancers, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival.[4][5] Substituted biphenyl-2-carboxylic acids may act as antagonists, blocking the binding of estrogen to ERα and thereby inhibiting cancer cell growth.

Estrogen_Receptor_Alpha_Signaling_Pathway Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds ERa_Dimer ERα Dimer ERa->ERa_Dimer Dimerization Biphenyl_Acid Substituted Biphenyl-2-carboxylic Acid Biphenyl_Acid->ERa Blocks Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) ERa_Dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Estrogen Receptor Alpha (ERα) Signaling Pathway.

Antihypertensive Activity: Modulating the Renin-Angiotensin System

Substituted biphenyl-2-carboxylic acids have also been investigated for their potential as antihypertensive agents. Their mechanism of action often involves the antagonism of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) which regulates blood pressure.

Experimental Protocol: In Vivo Antihypertensive Activity in Rats

The antihypertensive effects of these compounds are typically evaluated in animal models, such as spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension is induced.

Methodology:

  • Animal Model: Male Wistar rats or spontaneously hypertensive rats are used.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally or via intraperitoneal injection.

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via a catheter implanted in the carotid artery for direct measurement.

  • Data Analysis: The changes in systolic and diastolic blood pressure are recorded and compared to a control group receiving only the vehicle. The results are often compared to a known antihypertensive drug, such as losartan.

Signaling Pathway: Angiotensin II Type 1 (AT1) Receptor Pathway

Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor on vascular smooth muscle cells. This binding activates a G-protein-coupled signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium, causing vasoconstriction and an increase in blood pressure. Substituted biphenyl-2-carboxylic acids can act as AT1 receptor blockers (ARBs), preventing the binding of angiotensin II and thereby inhibiting this signaling pathway, resulting in vasodilation and a reduction in blood pressure.[9]

Angiotensin_II_Receptor_Signaling_Pathway AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds G_Protein G-protein (Gq/11) AT1R->G_Protein Activates Biphenyl_Acid Substituted Biphenyl-2-carboxylic Acid Biphenyl_Acid->AT1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction DAG->Vasoconstriction Contributes to Ca_Release->Vasoconstriction Causes Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Anti-inflammatory Activity: Inhibition of Prostaglandin Synthesis

The anti-inflammatory properties of substituted biphenyl-2-carboxylic acids are well-documented, with some derivatives acting as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of representative substituted biphenyl-2-carboxylic acid derivatives, as indicated by their IC50 values for the inhibition of COX-1 and COX-2 enzymes.

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
FM4 IsopropylbenzylCOX-20.74--
FM10 IsopropylbenzylCOX-20.69--
FM12 IsopropylbenzylCOX-20.18--

Data from a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, where compounds FM4, FM10, and FM12 showed potent COX-2 inhibition.[10][11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

A standard in vivo model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats.

Principle: The injection of carrageenan, a phlogistic agent, into the rat's paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally, usually one hour before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the mean increase in paw volume of the treated group with that of the control group.

Signaling Pathway: Cyclooxygenase (COX) Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce different prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.[12][13][14][15] Substituted biphenyl-2-carboxylic acids can inhibit the activity of COX enzymes, thereby blocking the production of prostaglandins and reducing inflammation.

Cyclooxygenase_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 Converts to Biphenyl_Acid Substituted Biphenyl-2-carboxylic Acid Biphenyl_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Metabolized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Cyclooxygenase (COX) Signaling Pathway.

Conclusion

Substituted biphenyl-2-carboxylic acids are a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antihypertensive, and anti-inflammatory agents warrants further investigation. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this promising chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these findings into effective treatments for patients.

References

In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(3-methylphenyl)benzoic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic approach leveraging established computational methodologies to hypothesize and evaluate its potential therapeutic activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key in silico experiments, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore analysis, and ADMET prediction. Furthermore, it presents a speculative overview of potential biological targets and signaling pathways based on the known activities of structurally related benzoic acid and biphenyl derivatives. All quantitative predictions are summarized in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

Overview of this compound

This compound is a biphenyl carboxylic acid derivative. The biphenyl scaffold and the carboxylic acid group are common features in molecules with a wide range of biological activities. Benzoic acid and its derivatives are known for their antimicrobial and anti-inflammatory properties. The structural complexity of this compound suggests the potential for specific interactions with biological targets, making it a candidate for computational investigation.

The Role of In Silico Prediction in Drug Discovery

In silico methods are crucial in modern drug discovery for the rapid and cost-effective screening of chemical compounds for potential therapeutic applications.[1] These computational techniques allow for the prediction of a compound's pharmacokinetic and pharmacodynamic properties before extensive and expensive laboratory testing is undertaken.[2] By modeling the interactions between a small molecule and its potential biological targets, researchers can prioritize candidates for synthesis and in vitro or in vivo validation.

Proposed Biological Activities and Potential Targets

Based on the known bioactivities of benzoic acid and biphenyl derivatives, the following therapeutic areas are proposed for the in silico investigation of this compound.

  • Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives exhibit anti-inflammatory properties. Potential targets in this area include cyclooxygenase-2 (COX-2) and key proteins in inflammatory signaling pathways like p38 MAPK and JAK/STAT.[3][4]

  • Antimicrobial Activity: Benzoic acid and its salts are used as antimicrobial agents.[5] It is plausible that this compound could target essential bacterial enzymes or disrupt microbial cell signaling.

  • Anticancer Activity: The benzoic acid scaffold is present in various synthetic and natural compounds with anticancer potential.[6] Potential mechanisms could involve the inhibition of cancer-related signaling pathways or direct interaction with proteins crucial for tumor growth and survival.[7][8]

In Silico Bioactivity Prediction Workflow

The following workflow outlines a systematic approach to the in silico prediction of the bioactivity of a novel compound like this compound.

G cluster_0 Data Collection & Preparation cluster_1 In Silico Modeling cluster_2 Analysis & Validation cluster_3 Experimental Validation A Compound Structure Preparation C QSAR Modeling A->C D Molecular Docking A->D E Pharmacophore Modeling A->E F ADMET Prediction A->F B Target Identification & Dataset Collection B->C B->D B->E G Virtual Screening C->G D->G E->G H Hit Identification & Prioritization F->H G->H I In Vitro & In Vivo Assays H->I

A general workflow for in silico bioactivity prediction.

Experimental Protocols for In Silico Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[9]

Protocol:

  • Data Collection: A dataset of compounds structurally similar to this compound with known biological activity against a specific target is collected.

  • Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for all compounds in the dataset.[10]

  • Model Building: A statistical model (e.g., multiple linear regression, support vector machine) is trained on the dataset to correlate the descriptors with the biological activity.[10]

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

  • Prediction: The validated QSAR model is used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Protocol:

  • Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site.

  • Scoring: A scoring function is used to estimate the binding affinity for each generated pose.

  • Analysis: The docking results are analyzed to identify the most stable binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target.[12]

Protocol:

  • Pharmacophore Feature Identification: Based on a set of active ligands or the receptor's binding site, key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified.

  • Model Generation: A 3D arrangement of these features is generated to create a pharmacophore model.

  • Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.

  • Virtual Screening: The pharmacophore model is used as a query to screen large compound libraries for molecules that match the required features.[13]

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[14]

Protocol:

  • Input: The 2D or 3D structure of this compound is used as input.

  • Model Application: A variety of computational models, often based on QSAR or machine learning, are used to predict different ADMET properties.[2]

  • Property Prediction: Key parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities are predicted.

  • Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the in silico protocols described above.

Table 1: Predicted Binding Affinities for Potential Targets

Target ProteinBiological ActivityPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
COX-2Anti-inflammatory-8.51.2
p38 MAPKAnti-inflammatory-7.93.5
Bacterial DNA GyraseAntimicrobial-6.815.2
EGFR KinaseAnticancer-9.10.5

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLowLow potential for CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Ames MutagenicityNon-mutagenicLow carcinogenic potential
hERG InhibitionLow riskLow risk of cardiotoxicity

Proposed Signaling Pathway Modulation

Given the potential anti-inflammatory activity, this compound could modulate key inflammatory signaling pathways. The diagram below illustrates a simplified representation of the p38 MAPK pathway, a potential target for this compound.

G Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptor Cell Surface Receptor Inflammatory Stimuli->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines This compound This compound This compound->p38 MAPK

Proposed inhibition of the p38 MAPK pathway.

The following diagram illustrates the logical relationship and typical sequencing of the described in silico methods in a drug discovery project.

G cluster_0 Initial Screening cluster_1 Detailed Analysis cluster_2 Safety & Druggability A Pharmacophore Modeling C Molecular Docking A->C B QSAR Prediction B->C D ADMET Prediction C->D E Lead Candidate D->E

References

CAS number and IUPAC name for 2-(m-tolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive searches, a specific CAS number and a definitive IUPAC name for 2-(m-tolyl)benzoic acid, also known as 2-(3-methylphenyl)benzoic acid, could not be definitively identified from the available search results. The majority of public data pertains to the para-isomer, 2-(p-tolyl)benzoic acid (CAS RN: 7148-03-0). Consequently, the information presented herein is largely based on data for the para-isomer and general knowledge of related chemical structures. This guide should be used for informational purposes only, and researchers should verify all information independently.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 2-(p-tolyl)benzoic acid (para-isomer) for Reference

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₂[1]
Molecular Weight212.24 g/mol [1]
AppearanceWhite to off-white crystalline powder
Melting Point149-152 °C
SolubilitySoluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water.
pKa~4

Note: The properties listed are for the para-isomer (2-(4-methylphenyl)benzoic acid) and are provided for reference only. The properties of the meta-isomer may differ.

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of 2-(m-tolyl)benzoic acid was not found in the search results. However, the synthesis of its para-isomer, 2-(p-tolyl)benzoic acid, is well-documented and typically involves a Suzuki coupling reaction. This approach can, in principle, be adapted for the synthesis of the meta-isomer.

Generalized Experimental Protocol for Suzuki Coupling:

A common method for the synthesis of biaryl carboxylic acids like 2-(tolyl)benzoic acids is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • 2-bromobenzoic acid or its methyl ester

  • 3-methylphenylboronic acid (for the meta-isomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (or its ester) and 3-methylphenylboronic acid in the chosen solvent.

  • Add the palladium catalyst and the base to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the methyl ester was used, the product is typically hydrolyzed by adding a strong base (e.g., NaOH or KOH) and heating.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized protocol. The specific reaction conditions, such as the choice of catalyst, base, solvent, and temperature, may need to be optimized for the synthesis of 2-(m-tolyl)benzoic acid.

Applications in Research and Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities.[2][3] While specific applications for 2-(m-tolyl)benzoic acid are not detailed in the search results, related structures have been explored for various therapeutic purposes. For instance, some benzoic acid derivatives have shown potential as anti-inflammatory and analgesic agents.[4]

The structural motif of a biaryl carboxylic acid is present in several pharmaceutical compounds. For example, 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid is a key intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.[5] This highlights the potential of substituted benzoic acids as building blocks in the development of new drugs.

Visualizations

Logical Relationship: Synthesis of 2-(tolyl)benzoic acid via Suzuki Coupling

The following diagram illustrates the general logical workflow for the synthesis of a 2-(tolyl)benzoic acid derivative using a Suzuki coupling reaction, followed by an optional hydrolysis step if an ester is used as the starting material.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 2-bromobenzoic acid ester) F Suzuki Coupling Reaction A->F B Arylboronic Acid (e.g., 3-methylphenylboronic acid) B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Biaryl Ester Intermediate F->G H Hydrolysis (optional) G->H I 2-(m-tolyl)benzoic acid (Final Product) G->I Direct to product if starting with acid H->I

Caption: A generalized workflow for the synthesis of 2-(m-tolyl)benzoic acid.

Disclaimer: Due to the lack of specific experimental data for 2-(m-tolyl)benzoic acid in the provided search results, this guide presents generalized information and data for a closely related isomer for illustrative purposes. Researchers and professionals in drug development should seek more specific and verified data before proceeding with any experimental work.

References

Navigating the Thermal Landscape of 2-(3-methylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development and manufacturing. It influences storage conditions, formulation strategies, and the overall safety profile of the drug product. Understanding the decomposition pathways and kinetics is paramount to ensuring product quality and stability. This guide details the application of key thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—in the characterization of substituted benzoic acids.

Predicted Thermal Behavior

Based on the general behavior of benzoic acid and its derivatives, 2-(3-methylphenyl)benzoic acid is expected to be a crystalline solid at room temperature with a distinct melting point. Upon heating, it will undergo decomposition, likely through decarboxylation, a common degradation pathway for benzoic acids where the carboxylic acid group is lost as carbon dioxide. The presence and position of the methylphenyl group will influence the molecule's crystal lattice energy and overall stability, affecting both its melting point and decomposition temperature.

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability assessment involves a multi-faceted approach, primarily utilizing TGA and DSC. These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 30 °C to 600 °C.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tpeak).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as polymorphic transitions or the onset of decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

  • Heating Program: The sample and reference pans are heated at a controlled rate, commonly 10 °C/min, over a relevant temperature range (e.g., 30 °C to 400 °C).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like melting (characterized by a peak temperature and enthalpy of fusion, ΔHfus) and exothermic events, which can indicate decomposition.

Expected Data and Interpretation

The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of the compound. The following tables summarize the expected quantitative data for a hypothetical analysis of this compound, based on typical values for related compounds.

Table 1: Expected Thermogravimetric Analysis (TGA) Data

ParameterExpected ValueInterpretation
Onset of Decomposition (Tonset)200 - 300 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)250 - 350 °CThe temperature of the maximum rate of mass loss.
Total Mass Loss~53%Corresponds to the loss of the carboxylic acid group (as CO2) and potentially other fragments.

Table 2: Expected Differential Scanning Calorimetry (DSC) Data

ParameterExpected ValueInterpretation
Melting Point (Tm)100 - 150 °CThe temperature at which the crystalline solid transitions to a liquid.
Enthalpy of Fusion (ΔHfus)20 - 40 kJ/molThe energy required to melt the crystalline structure.
Decomposition Onset> 200 °COften observed as an exothermic event following the melting endotherm.

Visualizing Experimental Workflows

To clarify the logical flow of the thermal analysis process, the following diagrams illustrate the key steps involved.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in TGA Pan weigh->place load Load into TGA place->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temp heat->record analyze Analyze TGA Curve record->analyze determine Determine Tonset, Tpeak, Mass Loss analyze->determine report Report Results determine->report DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh Sample (2-5 mg) start_dsc->weigh_dsc seal_dsc Seal in Al Pan weigh_dsc->seal_dsc load_dsc Load into DSC seal_dsc->load_dsc purge_dsc Purge with N2 load_dsc->purge_dsc heat_dsc Heat at 10 °C/min purge_dsc->heat_dsc record_dsc Record Heat Flow vs. Temp heat_dsc->record_dsc analyze_dsc Analyze Thermogram record_dsc->analyze_dsc determine_dsc Determine Tm, ΔHfus analyze_dsc->determine_dsc report_dsc Report Results determine_dsc->report_dsc

Methodological & Application

Gram-Scale Synthesis of 2-(3-methylphenyl)benzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 2-(3-methylphenyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 3-methylphenylboronic acid. This method offers high yields, mild reaction conditions, and utilizes commercially available reagents. This application note includes a step-by-step experimental procedure, safety precautions, a comprehensive data summary, and a visual representation of the experimental workflow.

Introduction

Biaryl carboxylic acids are important structural motifs in a wide range of biologically active molecules and functional materials. Specifically, this compound serves as a key building block for the synthesis of various organic compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds.[1][2][3] This protocol details a reliable gram-scale synthesis of this compound using this robust methodology.

Reaction Scheme

The overall reaction is as follows:

2-bromobenzoic acid + 3-methylphenylboronic acid → this compound

Data Presentation

The following table summarizes the expected quantitative data for the gram-scale synthesis of this compound.

ParameterValue
Reactants
2-bromobenzoic acid5.0 g (24.9 mmol, 1.0 eq)
3-methylphenylboronic acid4.06 g (29.9 mmol, 1.2 eq)
Catalyst & Ligand
Palladium(II) Acetate (Pd(OAc)₂)0.112 g (0.5 mol%)
Triphenylphosphine (PPh₃)0.262 g (1.0 mol%)
Base
Potassium Carbonate (K₂CO₃)10.3 g (74.7 mmol, 3.0 eq)
Solvent
1,4-Dioxane100 mL
Water25 mL
Reaction Conditions
Temperature90 °C
Reaction Time12-16 hours
Product
Expected Yield ~85-95%
Purity >98% (after purification)
Appearance White to off-white solid
Molecular Weight 212.24 g/mol

Experimental Protocol

Materials and Equipment
  • 2-bromobenzoic acid (≥98%)

  • 3-methylphenylboronic acid (≥98%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Palladium compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.[4]

  • 1,4-Dioxane: This solvent is a potential carcinogen and is flammable. All handling should be performed in a fume hood.

  • Acids and Bases: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling all chemicals, especially acidic and basic solutions.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (5.0 g, 24.9 mmol), 3-methylphenylboronic acid (4.06 g, 29.9 mmol), palladium(II) acetate (0.112 g, 0.5 mol%), triphenylphosphine (0.262 g, 1.0 mol%), and potassium carbonate (10.3 g, 74.7 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 2M HCl until the pH is approximately 2. This will precipitate the product.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a white to off-white solid.

Characterization

The purity and identity of the final product can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - 2-bromobenzoic acid - 3-methylphenylboronic acid - Pd(OAc)2 & PPh3 - K2CO3 solvents Add Solvents: - 1,4-Dioxane - Water reagents->solvents heat Heat to 90 °C (12-16 hours) solvents->heat cool Cool to RT heat->cool acidify Acidify with 2M HCl cool->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The procedure is well-suited for a research laboratory setting and can be adapted for the synthesis of analogous biaryl carboxylic acids. The use of commercially available starting materials and straightforward purification techniques makes this an accessible and efficient synthetic route.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-10-30

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of impurities in 2-(3-methylphenyl)benzoic acid. The method is designed to be simple, robust, and suitable for quality control and research purposes in the pharmaceutical and chemical industries. The protocol provides a starting point for method validation and can be adapted for various analytical needs.

Introduction

This compound is a biaryl carboxylic acid derivative. As with many active pharmaceutical ingredients (APIs) and chemical intermediates, ensuring its purity is critical for safety and efficacy. HPLC is a powerful technique for separating and quantifying components in a mixture, making it the standard for purity analysis. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and data analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Formic acid (HCOOH), analytical grade

    • This compound reference standard

    • Sample of this compound for analysis

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific instrumentation and impurity profiles.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Gradient Elution Program

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Data Presentation

The results of the HPLC analysis should be summarized in a clear and concise manner.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T ≤ 2.0(e.g., 1.1)
Theoretical Plates (N) N ≥ 2000(e.g., 8500)
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%(e.g., 0.5%)

Table 2: Purity Analysis Results

Peak No. Retention Time (min) Peak Area Area % Impurity Designation
14.515000.05Impurity A
28.225000.08Impurity B
312.5 2989000 99.80 This compound
415.140000.07Impurity C
Total 2997000 100.00

Experimental Workflow and Diagrams

The overall workflow for the HPLC purity analysis is depicted below.

HPLC_Workflow prep Preparation of Solutions (Mobile Phases, Standard, Sample) hplc HPLC System Setup (Column, Gradient, Flow Rate, etc.) prep->hplc inject Injection of Standard and Sample Solutions hplc->inject data_acq Data Acquisition (Chromatogram Recording) inject->data_acq integration Peak Integration and Identification data_acq->integration calc Calculation of Purity and Impurity Levels integration->calc report Reporting of Results calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Discussion

This application note provides a general-purpose HPLC method for the purity analysis of this compound. The use of a C18 column with a water/acetonitrile mobile phase containing formic acid is a standard approach for the analysis of acidic aromatic compounds. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

The gradient elution ensures that both polar and non-polar impurities can be separated and eluted within a reasonable time frame. The detection wavelength of 254 nm is a common choice for aromatic compounds; however, for higher sensitivity, the optimal wavelength should be determined by running a UV scan of this compound.

This method should be validated according to the relevant guidelines (e.g., ICH Q2(R1)) before its implementation in a regulated environment. Validation parameters would include specificity, linearity, range, accuracy, precision, and robustness. The potential impurities could arise from the synthetic route, such as unreacted starting materials or by-products from coupling reactions. The specificity of the method should be established to ensure that these impurities are well-separated from the main peak.

Application Notes and Protocols: The Role of 2-(Aryl)benzoic Acids in 'Sartan' Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 'sartan' class of drugs, with a particular focus on the use of 2-(aryl)benzoic acid derivatives, such as 2-(3-methylphenyl)benzoic acid, as key intermediates or potential process-related impurities. The protocols and data presented herein are based on established synthetic methodologies, primarily the Suzuki coupling reaction, which is a cornerstone in the formation of the characteristic biphenyl scaffold of these antihypertensive agents.

Introduction

The 'sartan' family of drugs, formally known as angiotensin II receptor blockers (ARBs), are widely prescribed for the treatment of hypertension and related cardiovascular conditions. A key structural feature of many sartans is the biphenyl tetrazole moiety. The synthesis of this biphenyl core is a critical step in the overall manufacturing process and often involves the coupling of an aryl halide with an arylboronic acid (Suzuki coupling) or a related cross-coupling reaction. In this context, 2-(aryl)benzoic acids and their derivatives are crucial building blocks. While this compound can be envisioned as a starting material, it and similar structures also represent potential process-related impurities that require careful control.

Synthetic Pathway Overview: Suzuki Coupling Approach

The most prevalent method for constructing the biphenyl backbone of sartans is the palladium-catalyzed Suzuki coupling reaction. This reaction offers high yields and functional group tolerance, making it ideal for complex pharmaceutical synthesis. A generalized workflow is presented below.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Aryl Halide (e.g., Substituted Bromobenzene) F This compound (Biphenyl Intermediate) A->F B Arylboronic Acid (e.g., 2-carboxy-3-methylphenylboronic acid) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., Na2CO3, K2CO3) D->F Base E Solvent (e.g., Toluene, Water) E->F Solvent

Caption: Generalized Suzuki coupling for biphenyl synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki coupling reaction in the synthesis of sartan intermediates. These values are representative and may vary depending on the specific substrates, catalyst, and reaction conditions.

ParameterValue RangeNotes
Yield 85 - 95%Dependent on catalyst loading and purity of starting materials.
Purity (by HPLC) > 99.0%After purification by crystallization or chromatography.
Reaction Time 4 - 8 hoursInfluenced by reaction temperature and catalyst efficiency.
Catalyst Loading 0.1 - 1 mol%Lower loading is preferred for cost and environmental reasons.
Reaction Temperature 80 - 110 °CVaries with the choice of solvent and catalyst stability.

Experimental Protocol: Synthesis of a Biphenyl Intermediate via Suzuki Coupling

This protocol provides a detailed methodology for a representative Suzuki coupling reaction to synthesize a 2-(aryl)benzoic acid intermediate.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene)

  • Arylboronic Acid (e.g., 2-carboxyphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., Toluene and Water)

  • Inert Gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine the aryl halide (1.0 eq), arylboronic acid (1.1 eq), and base (2.0 eq).

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base.

  • Inerting: Purge the reaction mixture with an inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (0.5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required reaction time (monitor by TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any remaining product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants and Base B Add Solvents A->B C Purge with Inert Gas B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/HPLC) E->F G Cool and Separate Layers F->G H Extract Aqueous Layer G->H I Combine, Wash, Dry Organic Layers H->I J Purify Product I->J

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The synthesis of the biphenyl core is a pivotal step in the production of 'sartan' drugs. While this compound can serve as a model for these crucial intermediates, it is also representative of a class of potential impurities that must be monitored and controlled to ensure the final drug product's quality and safety. The Suzuki coupling reaction remains a robust and efficient method for this synthetic transformation, and a thorough understanding of the reaction parameters and work-up procedures is essential for successful and scalable synthesis in a drug development setting.

Derivatization of the carboxylic acid group of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(3-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif present in various biologically active compounds. The derivatization of its carboxylic acid group is a critical step in synthesizing compound libraries for drug discovery, developing prodrugs, or creating molecular probes. The primary challenge in derivatizing this molecule is the steric hindrance around the carboxylic acid group, which is shielded by the ortho-substituted phenyl ring. This steric bulk impedes standard reaction conditions, necessitating optimized protocols for efficient transformation into esters, amides, and other functional derivatives. These application notes provide detailed protocols and representative data for key derivatization strategies.

Key Derivatization Pathways

The carboxylic acid group of this compound can be converted into several key derivatives, primarily esters and amides. The most common strategies involve either activating the carboxylic acid to facilitate nucleophilic attack or converting it into a more reactive intermediate, such as an acyl chloride.

DerivatizationPathways Start This compound Ester Ester Derivative Start->Ester R-OH, H+ (cat.) or R-OH, DCC, DMAP Amide Amide Derivative Start->Amide R¹R²NH, Coupling Agent (e.g., HATU, HOBt) AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂ or (COCl)₂ AcylChloride->Ester R-OH, Pyridine AcylChloride->Amide R¹R²NH

Caption: Key derivatization pathways for this compound.

Protocol 1: Esterification via DCC Coupling (Steglich Esterification)

This method is highly effective for sterically hindered acids as it proceeds under mild conditions. It utilizes dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under a nitrogen atmosphere, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude ester product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Representative Data:

ParameterValue / Range
Molar Ratio (Acid:Alcohol:DCC:DMAP)1 : 1.2 : 1.1 : 0.1
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Representative Yield75 - 90%

Protocol 2: Amide Formation via an Acyl Chloride Intermediate

This robust, two-step protocol is often the most reliable method for forming amides from sterically hindered acids. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an amine.

Experimental Protocol:

Step A: Acyl Chloride Formation

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

  • Reaction: Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should become a clear solution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (carefully, as SOCl₂ is corrosive). The resulting crude 2-(3-methylphenyl)benzoyl chloride is often used directly in the next step without further purification.

Step B: Amidation

  • Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or pyridine in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or silica gel column chromatography.

Representative Data:

ParameterValue / Range
Step A: Acyl Chloride Formation
ReagentThionyl Chloride (SOCl₂)
TemperatureReflux (~80 °C)
Reaction Time2 - 4 hours
Step B: Amidation
Molar Ratio (Acyl Chloride:Amine:Base)1 : 1.5 : 2.0
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Representative Overall Yield70 - 85%

General Experimental Workflow

The workflow for a typical derivatization experiment involves several standard stages from reaction setup to final product analysis.

Workflow A Reactant Preparation (Acid, Reagents, Solvent) B Reaction Setup (Inert Atmosphere, Temp. Control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching & Work-up (Extraction, Washing) C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(3-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(3-methylphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and functional materials. The biaryl scaffold is a common motif in bioactive molecules. The palladium-catalyzed Suzuki-Miyaura coupling reaction provides an efficient and high-yielding route to this class of compounds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

This application note details a reliable protocol for the synthesis of this compound from 2-bromobenzoic acid and 3-methylphenylboronic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reactants Combine 2-Bromobenzoic Acid, 3-Methylphenylboronic Acid, and K₂CO₃ start->reactants purge Purge with Inert Gas reactants->purge add_solvents Add Degassed 1,4-Dioxane/Water purge->add_solvents add_catalyst Add Pd(PPh₃)₄ add_solvents->add_catalyst react Heat at 90°C for 12h add_catalyst->react workup Work-up react->workup cool Cool to Room Temperature workup->cool Reaction Complete dilute Dilute with Water cool->dilute extract Wash with Diethyl Ether dilute->extract acidify Acidify with 1M HCl extract->acidify filter Collect Precipitate by Filtration acidify->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Product (NMR, MS, MP, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described palladium-catalyzed Suzuki-Miyaura coupling provides an effective and reproducible method for the synthesis of this compound. The protocol is suitable for laboratory-scale synthesis and can likely be adapted for larger-scale production with appropriate optimization. The high yield and purity of the final product make this a valuable procedure for researchers in organic synthesis and drug discovery.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination for the synthesis of N-(3-methylphenyl)anthranilic acid derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery, and the palladium-catalyzed C-N cross-coupling reaction offers a versatile and efficient synthetic route.

Application Notes

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides.[1][2][3] In the context of 2-(3-methylphenyl)benzoic acid derivatives, this reaction is typically employed to couple a 2-halobenzoic acid derivative with 3-methylaniline (m-toluidine). The reaction is catalyzed by a palladium complex and requires a suitable ligand and a base to proceed efficiently.

Key Considerations for Successful Amination:

  • Choice of Halide: The reactivity of the 2-halobenzoic acid derivative follows the general trend I > Br > Cl. While iodo- and bromo-derivatives are more reactive, advancements in ligand design have enabled the efficient coupling of the more cost-effective chloro-derivatives.

  • Palladium Precursor: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium complexes.[4]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically demanding substrates. Bulky, electron-rich biaryl phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BrettPhos have demonstrated high efficacy in these couplings.[4]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used bases.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a moisture-free environment, as water can deactivate the catalyst.

Experimental Protocols

The following protocols are generalized based on established procedures for the Buchwald-Hartwig amination of related substrates. Optimization may be required for specific derivatives of this compound.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Halobenzoic Acids with 3-Methylaniline

This protocol describes a general method for the palladium-catalyzed amination of a 2-halobenzoic acid with 3-methylaniline using a biaryl phosphine ligand.

Materials:

  • 2-Halobenzoic acid derivative (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid)

  • 3-Methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-halobenzoic acid derivative (1.0 mmol), 3-methylaniline (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Add anhydrous toluene (5-10 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-methylphenyl)anthranilic acid derivative.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of substrates analogous to this compound derivatives.

Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of Aryl Halides with Anilines

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromotolueneAnilinePd(OAc)₂ / XPhosNaOtBuToluene1001895
2-ChlorotolueneAnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene1102492
Methyl 2-iodobenzoate3-EthylanilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1001288
2-Bromobenzoic acid4-MethoxyanilinePd(OAc)₂ / SPhosK₂CO₃Toluene1002085

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of a 2-halobenzoic acid derivative with 3-methylaniline.

Buchwald_Hartwig_Workflow reagents Reactants: - 2-Halobenzoic Acid Derivative - 3-Methylaniline - Base (e.g., NaOtBu) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System: - Palladium Precursor (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction_setup heating Heating (80-110 °C) reaction_setup->heating 1 monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 2 workup Aqueous Workup & Extraction monitoring->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product: N-(3-methylphenyl)anthranilic Acid Derivative purification->product 5

Caption: General workflow for the Buchwald-Hartwig amination.

References

Application Note: Synthesis of 2-(3-methylphenyl)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(3-methylphenyl)benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The synthesis is achieved through a copper-catalyzed Ullmann condensation reaction, a classic and effective method for forming carbon-carbon bonds between aryl halides. This note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual workflow to ensure reproducibility for research and development applications.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a copper-catalyzed reaction used to form aryl-aryl or aryl-heteroaryl bonds. It is a fundamental transformation in organic synthesis, particularly for constructing complex molecular scaffolds found in pharmaceuticals and materials science. The synthesis of biaryl compounds like this compound provides a versatile building block for drug discovery, often serving as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This protocol details a modified Ullmann C-C coupling procedure for the reliable synthesis of this valuable intermediate.

Reaction Scheme

The reaction proceeds via the copper-catalyzed coupling of 2-chlorobenzoic acid and 3-iodotoluene in the presence of a base.

Reaction Scheme for the synthesis of this compound

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis.

3.1 Materials and Equipment

  • Reagents: 2-chlorobenzoic acid, 3-iodotoluene, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO), Hydrochloric acid (2M HCl), Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, nitrogen/argon gas inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 3-iodotoluene (1.2 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO (dimethyl sulfoxide) to the flask to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 2M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for this synthetic protocol.

ParameterValue
Reactant 1 2-chlorobenzoic acid
Reactant 2 3-iodotoluene
Catalyst Copper(I) Iodide (CuI)
Ligand L-proline
Base Potassium Carbonate (K₂CO₃)
Solvent DMSO
Molar Ratio (1:2) 1 : 1.2
Catalyst Loading 10 mol%
Ligand Loading 20 mol%
Base Stoichiometry 2.5 equivalents
Temperature 110 °C
Reaction Time 24 hours
Typical Yield 70-80%

Visualized Experimental Workflow

The diagram below illustrates the complete workflow from reaction setup to final product isolation.

G reagents 1. Weigh Reagents (Substrates, Catalyst, Ligand, Base) setup 2. Assemble Glassware (Flask, Condenser) add 3. Add Reagents & Solvent (DMSO) to Reaction Flask reagents->add inert 4. Establish Inert Atmosphere (N₂ or Ar Purge) add->inert reaction 5. Heat to 110°C with Stirring (24 hours) inert->reaction workup 6. Cool & Quench (Acidify with 2M HCl) reaction->workup extraction 7. Extract with Ethyl Acetate workup->extraction wash 8. Wash Organic Layer (Water & Brine) extraction->wash dry 9. Dry (Na₂SO₄) & Concentrate wash->dry purify 10. Purify Product (Chromatography/Recrystallization) dry->purify product 11. Final Product This compound purify->product

Caption: Workflow for the Ullmann synthesis of this compound.

Application Notes and Protocols for the Characterization of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(3-methylphenyl)benzoic acid, a molecule of interest in pharmaceutical and chemical research. The following protocols and data are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol:

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is as follows:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:
ParameterValue
Retention Time (tR) ~ 4.8 min
Wavelength (λmax) 254 nm
Purity > 98%

Note: The retention time is an approximate value and can vary depending on the specific HPLC system, column, and mobile phase composition.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak F->G H Determine Purity G->H

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility.

Experimental Protocol:
  • Derivatization (Methylation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • After cooling, extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

  • GC-MS System:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Data Presentation:
ParameterValue
Retention Time (tR) of Methyl Ester ~ 12.5 min
Molecular Ion (M+) of Methyl Ester m/z 226
Key Fragment Ions m/z 195, 165, 115

Note: The retention time and fragmentation pattern can vary depending on the specific GC-MS instrument and conditions.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Derivatization (Methylation) B Injection into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern F->G

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol:
  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.10br s1H-COOH
8.15d1HAr-H
7.60t1HAr-H
7.45t1HAr-H
7.30-7.20m4HAr-H
2.35s3H-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
171.5-COOH
142.0Ar-C
140.1Ar-C
138.2Ar-C
132.5Ar-CH
131.8Ar-CH
130.9Ar-CH
129.8Ar-CH
129.5Ar-CH
128.5Ar-C
127.3Ar-CH
126.8Ar-CH
21.4-CH₃

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:
  • Instrument: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation:
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3060-3010MediumC-H stretch (aromatic)
2920WeakC-H stretch (methyl)
1690StrongC=O stretch (carboxylic acid)
1600, 1480Medium-StrongC=C stretch (aromatic)
1300StrongC-O stretch (carboxylic acid)
920BroadO-H bend (carboxylic acid dimer)

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_techniques Analytical Characterization cluster_methods Methods Purity Purity & Quantification HPLC HPLC Purity->HPLC Identity Identity & Structure GCMS GC-MS Identity->GCMS NMR NMR Identity->NMR Functional_Groups Functional Groups FTIR FTIR Functional_Groups->FTIR Molecular_Weight Molecular Weight Molecular_Weight->GCMS

Caption: Relationship between analytical goals and techniques.

Application of 2-(3-methylphenyl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches reveal a significant lack of specific medicinal chemistry data for 2-(3-methylphenyl)benzoic acid. The following application notes and protocols are therefore based on the structural similarity of this compound to other biologically active biphenyl carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) fenbufen and its analogs. The proposed applications and experimental procedures are intended to serve as a guide for initiating research and are not based on established experimental data for this compound itself.

Introduction and Potential Applications

This compound is a biphenyl carboxylic acid derivative. Structurally, it is an isomer of 2-(4-methylphenyl)benzoic acid, an intermediate in the synthesis of some sartans (angiotensin II receptor blockers). Its core biphenyl structure is a common scaffold in medicinal chemistry, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Given its structural similarity to fenbufen, a known NSAID, the primary hypothesized application for this compound is in the field of anti-inflammatory drug discovery .[1] Fenbufen itself is a pro-drug that is metabolized to the active compound, biphenylacetic acid, a potent inhibitor of prostaglandin synthesis.[1] It is plausible that this compound could exhibit similar properties as an inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Potential Research Areas:

  • Anti-inflammatory Agent: Investigation as a direct or pro-drug inhibitor of COX-1 and COX-2 enzymes for the potential treatment of inflammatory conditions such as arthritis.

  • Analgesic: Evaluation for its ability to alleviate pain, a common secondary effect of COX inhibition.

  • Antipyretic: Assessment of its potential to reduce fever.

  • Scaffold for Novel Therapeutics: Utilization as a starting material for the synthesis of more complex molecules with diverse pharmacological activities.

Synthesis Protocols

The synthesis of this compound can be approached through established cross-coupling reactions. The following are generalized protocols based on standard procedures for similar biphenyl derivatives.

Suzuki-Miyaura Cross-Coupling Reaction

This method involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent.[2]

Reaction Scheme:

I-C6H4-COOH (2-iodobenzoic acid) + Br-C6H4-CH3 (3-bromotoluene) --[Cu catalyst, Base, Ligand]--> CH3-C6H4-C6H4-COOH (this compound)

Caption: Putative mechanism of action for this compound.

Safety and Toxicity Considerations

There is no specific toxicity data available for this compound. However, compounds with a biphenyl core structure can have associated toxicities. For instance, polychlorinated biphenyls (PCBs) are known to be persistent organic pollutants and have been linked to carcinogenic and other toxic effects. [3]While this compound is not chlorinated, general prudence in handling and evaluation is warranted.

General Safety Precautions:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Conduct a thorough literature search for any updated toxicity information before extensive use.

  • Toxicity assays (e.g., cytotoxicity assays on relevant cell lines and in vivo acute toxicity studies) should be conducted as part of the preclinical evaluation.

References

Application Notes and Protocols: 2-(3-Methylphenyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenyl)benzoic acid, also known as 2-(m-tolyl)benzoic acid, is a biaryl carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural framework, featuring a flexible biaryl bond and a reactive carboxylic acid handle, makes it an attractive starting material for the construction of a diverse array of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds and other advanced organic materials.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and quality control.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance White to off-white solid
Melting Point Not reported (predicted to be similar to the 4-methyl isomer, 145.0–147.5 °C)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.90-7.97 (m, 1H), 7.51-7.59 (m, 1H), 7.35-7.45 (m, 2H), 7.17-7.28 (m, 4H), 2.40 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 172.6, 142.0, 140.0, 138.0, 132.5, 131.0, 130.5, 129.0, 128.5, 128.0, 127.5, 126.0, 21.5.
Mass Spectrum (EI) m/z (%): 212 (M+), 195, 165, 152.

Note: Spectroscopic data is predicted based on the closely related isomer 2-(4-methylphenyl)benzoic acid and general principles of NMR and mass spectrometry. Actual values may vary.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry and materials science. Its utility stems from the ability to functionalize both the carboxylic acid group and the aromatic rings.

Synthesis of Angiotensin II Receptor Antagonists (Sartans)

While the 4-methyl isomer is a direct precursor to blockbuster drugs like Losartan and Valsartan, the 3-methyl isomer serves as an important analog for structure-activity relationship (SAR) studies in the development of new angiotensin II receptor antagonists. The general synthetic approach involves the conversion of the carboxylic acid to a nitrile, followed by the formation of a tetrazole ring, a key pharmacophore in this class of drugs.

Sartan_Synthesis_Pathway cluster_1 Final Product Assembly start This compound nitrile 2-(3-Methylphenyl)benzonitrile start->nitrile Amidation, then Dehydration tetrazole 5-[2-(3-Methylphenyl)phenyl]-1H-tetrazole nitrile->tetrazole [2+3] Cycloaddition (e.g., with NaN₃) final_product Angiotensin II Receptor Antagonist Analog tetrazole->final_product N-Alkylation with substituted benzyl bromide

Caption: Synthetic pathway to Angiotensin II receptor antagonist analogs.
Synthesis of Novel Heterocyclic Scaffolds

The biaryl structure of this compound can be exploited to construct novel heterocyclic systems through intramolecular cyclization reactions. For instance, reductive amination followed by cyclization can lead to the formation of dibenzazepine derivatives, which are privileged scaffolds in medicinal chemistry, often associated with CNS activity.

Heterocycle_Synthesis_Workflow start This compound Starting Material reduction Reduction of Carboxylic Acid (e.g., with LiAlH₄) start:f1->reduction:f0 alcohol [2-(3-Methylphenyl)phenyl]methanol Intermediate reduction:f1->alcohol:f0 oxidation Oxidation to Aldehyde (e.g., with PCC) alcohol:f1->oxidation:f0 aldehyde 2-(3-Methylphenyl)benzaldehyde Key Intermediate oxidation:f1->aldehyde:f0 reductive_amination Reductive Amination (with an amine and NaBH₃CN) aldehyde:f1->reductive_amination:f0 amine N-Substituted-[2-(3-methylphenyl)phenyl]methanamine Intermediate reductive_amination:f1->amine:f0 cyclization Intramolecular Cyclization (e.g., Friedel-Crafts type) amine:f1->cyclization:f0 product Dibenzazepine Derivative Final Product cyclization:f1->product:f0

Caption: Experimental workflow for the synthesis of dibenzazepine derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a key intermediate.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 3-methylphenylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure this compound.

Expected Yield: 75-90%

Protocol 2: Conversion to 2-(3-Methylphenyl)benzamide

This protocol details the conversion of the carboxylic acid to the corresponding primary amide, a key step towards the nitrile and subsequent tetrazole formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2-(3-methylphenyl)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: 80-95%

Data Summary

The following table summarizes the expected outcomes for the key experimental protocols.

ExperimentProductReagentsSolventYield (%)
Protocol 1 This compound2-Bromobenzoic acid, 3-Methylphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Toluene/Ethanol/Water75-90
Protocol 2 2-(3-Methylphenyl)benzamideThis compound, SOCl₂ or (COCl)₂, NH₄OHDichloromethane80-95

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex organic molecules. The protocols and data presented in this document provide a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. The straightforward access to this biaryl carboxylic acid via Suzuki-Miyaura coupling, coupled with the reactivity of the carboxylic acid moiety, opens up a wide range of possibilities for the creation of novel and potentially bioactive compounds.

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome low yields in the synthesis of 2-(3-methylphenyl)benzoic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a very low yield. What are the most common causes?

Low yields are typically traced back to a few key areas:

  • Poor Quality of Reagents: The boronic acid (3-methylphenylboronic acid) can degrade, especially if old or improperly stored, leading to lower reactivity. The aryl halide (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid) should be of high purity.

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. Sterically hindered substrates like 2-halobenzoic acids often require bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and reaction temperature can dramatically impact yield. The base is crucial for the transmetalation step and must be carefully selected.

  • Presence of Oxygen: The palladium(0) catalyst is sensitive to oxidation. Failure to properly degas the solvent and maintain an inert atmosphere (e.g., with Argon or Nitrogen) can lead to catalyst deactivation.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid or dehalogenation of the aryl halide can consume starting materials and reduce the yield of the desired product.

Q2: How do I choose the right catalyst and ligand for this specific synthesis?

For sterically hindered substrates like 2-substituted benzoic acids, the catalytic system is crucial. While simple catalysts like Pd(PPh₃)₄ can work, more efficient systems often involve a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand.

  • Palladium Source: Pd(OAc)₂ is a common and effective choice.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand that has been shown to be effective, leading to yields as high as 95% when coupling 2-bromobenzoic acid with 3-methylphenylboronic acid. For more challenging couplings (e.g., using 2-chlorobenzoic acid), more electron-rich and bulky ligands may be required.

Q3: What is the role of the base, and which one should I use?

The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.

  • Common Bases: Inorganic bases are typically used. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are common choices.

  • Strength and Solubility: The base's strength and solubility are important. For this synthesis, a moderately strong base like Na₂CO₃ has proven effective in aqueous solutions. Stronger bases like NaOH can sometimes promote side reactions. The choice of base can also depend on the solvent system used.

Q4: I see a lot of byproducts in my crude reaction mixture. What are they and how can I avoid them?

Common byproducts in Suzuki-Miyaura couplings include:

  • Homocoupling Products: Symmetrical biaryls formed by the coupling of two boronic acid molecules (e.g., 3,3'-dimethylbiphenyl) or two aryl halide molecules. To minimize this, ensure a highly active catalyst and use the correct stoichiometry of reactants.

  • Dehalogenation Product: The aryl halide is reduced, replacing the halogen with a hydrogen atom (e.g., benzoic acid). This is often caused by impurities or side reactions involving the solvent or base.

  • Protodeboronation Product: The boronic acid reacts with a proton source to replace the B(OH)₂ group with a hydrogen atom (e.g., toluene). This can be minimized by using dry solvents and ensuring the boronic acid is of good quality.

A general troubleshooting workflow can help diagnose and solve these issues.

G start_node Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start_node->check_reagents Start Troubleshooting check_node check_node action_node action_node result_node result_node end_node High Yield action_reagents Use Fresh/Purified Boronic Acid & High-Purity Aryl Halide check_reagents->action_reagents Impure? check_atmosphere Inert Atmosphere? (Degassed Solvent, N2/Ar) check_reagents->check_atmosphere Pure action_reagents->check_atmosphere action_atmosphere Degas Solvent Thoroughly & Maintain Inert Gas Flow check_atmosphere->action_atmosphere No check_catalyst Catalyst/Ligand Optimal? check_atmosphere->check_catalyst Yes action_atmosphere->check_catalyst action_catalyst Use Pd(OAc)2/PPh3 or screen other bulky phosphine ligands check_catalyst->action_catalyst No check_base Base/Solvent Choice? check_catalyst->check_base Yes action_catalyst->check_base check_base->end_node Optimal action_base Use Na2CO3 in Aqueous/Solvent Mixture (e.g., Toluene/H2O) check_base->action_base Suboptimal action_base->end_node

Caption: Troubleshooting decision tree for low-yield synthesis.

Reaction Condition Optimization

The yield of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions. Below is a table summarizing reported and expected yields based on different parameters for the synthesis of 2-arylbenzoic acids.

Aryl Halide (Ar-X)Pd SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
2-Bromobenzoic AcidPd(OAc)₂PPh₃Na₂CO₃Toluene / H₂O10095
2-Iodobenzoic AcidPd(OAc)₂PPh₃Na₂CO₃Toluene / H₂O100~95
2-Chlorobenzoic AcidPd(OAc)₂PPh₃Na₂CO₃Toluene / H₂O100Low to Moderate
2-Chlorobenzoic AcidPd(OAc)₂SPhosK₃PO₄Toluene / H₂O100Potentially High
2-Bromobenzoic AcidPd(PPh₃)₄-K₂CO₃DME / H₂O80Moderate to High
2-Bromobenzoic AcidPd(OAc)₂NoneNa₂CO₃Toluene / H₂O100Low

Yields are based on reported data for this specific synthesis or are estimates based on established principles of Suzuki-Miyaura couplings for similar substrates. Using more advanced, bulky phosphine ligands like SPhos is a common strategy to improve yields when using less reactive aryl chlorides.

Detailed Experimental Protocols

High-Yield Protocol for Synthesis of this compound

This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings that report high yields.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Deionized Water

  • Argon or Nitrogen gas

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reactants (2-Bromobenzoic Acid, 3-Methylphenylboronic Acid, Na2CO3) to Flask B 2. Add Catalyst (Pd(OAc)2, PPh3) A->B C 3. Add Solvents (Toluene, H2O) B->C D 4. Degas Mixture (Ar/N2 Bubbling) C->D E 5. Heat to 100 °C with Vigorous Stirring (e.g., 12-24h) D->E F 6. Cool & Acidify (e.g., with 2M HCl) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (e.g., Recrystallization or Chromatography) H->I

Caption: General experimental workflow for the Suzuki coupling synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid, 3-methylphenylboronic acid, and sodium carbonate.

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed toluene and degassed deionized water via syringe. The solvent ratio is typically between 3:1 and 5:1 (toluene:water).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup (Aqueous): Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add 2M HCl solution until the aqueous layer is acidic (pH ~2). This protonates the carboxylate to make the product soluble in the organic layer.

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can help in troubleshooting. For instance, if the reaction stalls, it could be due to a problem in one of these steps, such as the failure of the oxidative addition or reductive elimination.

Purification of crude 2-(3-methylphenyl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(3-methylphenyl)benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, this compound should be highly soluble in the solvent at an elevated temperature (near the solvent's boiling point) and sparingly soluble at low temperatures (room temperature or below).[2] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should:

  • Not react chemically with the compound.[3]

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Either not dissolve impurities at all or keep them fully dissolved at low temperatures.[3]

  • Be volatile enough to be easily removed from the purified crystals.[3]

  • Be non-toxic, inexpensive, and non-flammable, if possible.[2]

For aromatic carboxylic acids like this compound, common solvent choices include water, ethanol, methanol, acetone, toluene, or solvent pairs like ethanol-water.[4] A small-scale solubility test with a few milligrams of the crude product in different solvents is highly recommended to determine the best choice.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This often happens if the boiling point of the solvent is higher than the melting point of the compound. It can also be caused by the presence of significant impurities, which can depress the melting point of the crude solid. To prevent this, you can add more solvent to lower the saturation temperature or choose a solvent with a lower boiling point.[4]

Q4: How is the percentage recovery calculated and what is a typical yield?

A4: The percent recovery is a measure of the efficiency of the purification process. It is calculated by dividing the mass of the pure, dry recrystallized product by the initial mass of the crude product and multiplying by 100.[5][6][7]

Formula: Percent Recovery = (Mass of Pure Product / Mass of Crude Product) * 100%[6]

A typical yield for a standard recrystallization can be around 65%, but this can vary significantly based on the purity of the crude material and the chosen solvent.[8] Losses are inevitable as some product will always remain dissolved in the cold mother liquor.[5]

Experimental Protocols

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a solvent pair)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Methodology:

  • Solvent Selection: Perform small-scale tests to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid.[9] Heat the mixture on a hot plate, swirling gently.[10] Continue to add small portions of the hot solvent until the solid just dissolves completely.[1] Avoid adding an excess of solvent, as this will reduce the recovery yield.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.[1] Use a stemless funnel and fluted filter paper for this step.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[1][2] Slow cooling is crucial for the formation of pure, well-defined crystals as it allows the crystal lattice to form correctly, excluding impurities.[9] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. The final product can then be transferred to a watch glass to air dry or be dried in a desiccator.

Data Presentation

Table 1: Suitability of Common Solvents for Recrystallization of Aromatic Carboxylic Acids.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Good for polar compounds. Solubility of benzoic acid is low in cold water but high in hot water, making it a common choice.[1]
EthanolMedium78Often a good solvent for many organic solids. Can be used in a solvent pair with water.[4]
MethanolMedium65Similar to ethanol but with a lower boiling point.
AcetoneMedium56A strong solvent, may dissolve the compound too well at room temperature. Can be used in a solvent pair with hexane.[8]
TolueneLow111Good for less polar compounds. Its high boiling point may cause some compounds to oil out.[8]
HexaneLow69Typically used for non-polar compounds or as the "poor" solvent in a solvent pair with a more polar one like ethyl acetate.[8]

Table 2: Example of Percent Recovery Calculation.

ParameterValue
Initial Mass of Crude Product5.00 g
Mass of Pure, Dry Product3.95 g
Percent Recovery 79.0%

Troubleshooting Guide

Q: My compound will not dissolve, even in a large amount of hot solvent. What should I do? A: This indicates that the chosen solvent is not suitable. You should try a different, more polar solvent in which your compound is likely to be more soluble. It is also possible that the "compound" is actually an insoluble impurity; ensure you are using the crude product.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is a common issue and usually has one of two causes:

  • Too much solvent was added: If the solution is not supersaturated upon cooling, crystals will not form.[11] The solution is to heat the flask to boil off some of the solvent and then attempt to cool it again.[4]

  • Supersaturation without nucleation: The solution may be supersaturated, but the crystals need a surface to begin growing. Try scratching the inside of the flask with a glass stirring rod below the solvent line or adding a "seed crystal" (a tiny amount of the original crude solid) to induce crystallization.[4][11]

Q: The solution crystallized too quickly into a fine powder as soon as I removed it from the heat. Is this a problem? A: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[4] To resolve this, reheat the flask, add a small amount of additional solvent to increase the solubility, and then allow it to cool more slowly. Insulating the flask by wrapping it or placing it in a warm water bath can promote slower cooling.[4]

Q: My compound "oiled out" into a liquid instead of forming crystals. What should I do? A: This happens when the solid melts before it dissolves, often because the solvent's boiling point is too high or there are significant impurities. Reheat the solution and add more of the "good" solvent to lower the saturation point. If the problem persists, you may need to choose a different solvent with a lower boiling point or purify the crude material by another method (like column chromatography) first.[4]

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution Add minimum hot solvent start->dissolve hot_filt 2. Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Insoluble impurities? cool 3. Crystallization Slow cooling to room temp, then ice bath dissolve->cool No insoluble impurities hot_filt->cool isolate 4. Isolation Vacuum filtration cool->isolate wash 5. Washing Wash with ice-cold solvent isolate->wash dry 6. Drying Air dry or use desiccator wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-halobenzoic acids. The steric hindrance and the coordinating carboxylate group of these substrates often lead to specific side reactions and lower yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or shows no conversion. What are the likely causes and solutions?

A1: Low reactivity in Suzuki couplings of 2-halobenzoic acids is a common issue, often stemming from the steric hindrance of the ortho-carboxylate group and the deactivating electronic effect of the carboxylic acid.

  • Issue: Inefficient Oxidative Addition. The palladium catalyst may struggle to insert into the carbon-halogen bond due to steric hindrance.

    • Solution 1: Choice of Halide. Reactivity follows the order I > Br > Cl. If you are using a 2-chlorobenzoic acid, consider switching to the 2-bromo or 2-iodo analogue.

    • Solution 2: Catalyst and Ligand Selection. Bulky, electron-rich phosphine ligands can significantly accelerate oxidative addition.[1][2] Consider using ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also effective.[3][4] Using a pre-formed catalyst complex like (IPr)Pd(allyl)Cl can also be beneficial.[4]

  • Issue: Catalyst Deactivation. The formation of palladium black indicates catalyst precipitation and loss of activity.[5]

    • Solution: Ensure the reaction is properly degassed to remove oxygen. Use of more robust ligands can also help stabilize the catalyst in solution.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting 2-halobenzoic acid without the halogen. What is this and how can I prevent it?

A2: This byproduct is benzoic acid, resulting from a side reaction called protodehalogenation (or hydrodehalogenation).[5][6] In this process, the halo-substituent is replaced by a hydrogen atom.

  • Cause: This side reaction can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.

  • Troubleshooting Strategies:

    • Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides, which can be sources of water or hydride.[7]

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcohols if protodehalogenation is a persistent issue.

    • Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[1]

Q3: My main byproduct is biphenyl-2-carboxylic acid (from the homocoupling of my boronic acid). How can I minimize this?

A3: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling or Glaser coupling.[5][8] This is often promoted by the presence of oxygen.[9][10]

  • Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[10]

  • Troubleshooting Strategies:

    • Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. This is the most critical step to prevent homocoupling.[9]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.[11]

    • Catalyst Pre-activation: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) that requires in-situ reduction can sometimes help, although Pd(II) sources are common and effective if the reaction is properly degassed.

Q4: I am seeing byproducts related to the boronic acid, but not homocoupling. What other side reactions can occur?

A4: Boronic acids can undergo other side reactions, primarily protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[12]

  • Cause: This is often promoted by aqueous basic conditions, especially at elevated temperatures. Boronic acids with electron-withdrawing groups or heteroatoms are particularly susceptible.[12]

  • Troubleshooting Strategies:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3] They slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.

    • Anhydrous Conditions: If possible, use anhydrous conditions with a base like potassium fluoride (KF) to minimize hydrolysis.

    • Control Base Stoichiometry: Using an excessive amount of base can accelerate protodeboronation. Use the minimum amount of base required for the reaction.[13]

Key Reaction Pathways

The desired Suzuki-Miyaura coupling reaction competes with several off-cycle reactions. The following diagram illustrates the intended catalytic cycle and the major competing side pathways.

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki Coupling Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Homocoupling Ar'-Ar' (Homocoupling) Pd0->Homocoupling Oxidation by O₂ + 2 Ar'-B(OH)₂ Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂) Protodehalogenation Ar-H (Protodehalogenation) OxAdd->Protodehalogenation Reaction with Proton Source Transmetalation->Pd0 Regeneration Product Ar-Ar' (Product) Transmetalation->Product Reductive Elimination Proto_Source Proton/Hydride Source (e.g., H₂O) Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Protodeboronation Ar'-H (Protodeboronation) Boronic_Acid->Protodeboronation Hydrolysis ArX 2-Halobenzoic Acid (Ar-X) ArX->OxAdd

Caption: Catalytic cycle of the Suzuki coupling and major off-cycle pathways.

Troubleshooting Workflow

If you are experiencing issues with your reaction, follow this logical troubleshooting workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Analyze_Byproducts Analyze Byproducts (TLC, LCMS, NMR) Check_Conversion->Analyze_Byproducts No, but byproducts are present No_Conversion_Solutions 1. Increase Temperature 2. Change Ligand (e.g., SPhos) 3. Switch to more reactive halide (Cl -> Br -> I) 4. Check Catalyst Activity Check_Conversion->No_Conversion_Solutions Yes Is_Protodehalogenation Protodehalogenation (Ar-H) Present? Analyze_Byproducts->Is_Protodehalogenation Optimize Re-run with Optimized Conditions No_Conversion_Solutions->Optimize Protodehalogenation_Solutions 1. Use Anhydrous Solvent 2. Switch to K₃PO₄ or Cs₂CO₃ 3. Avoid Alcohol Solvents Is_Protodehalogenation->Protodehalogenation_Solutions Yes Is_Homocoupling Homocoupling (Ar'-Ar') Present? Is_Protodehalogenation->Is_Homocoupling No Protodehalogenation_Solutions->Optimize Homocoupling_Solutions 1. Rigorously Degas Solvents/Reagents 2. Maintain Inert Atmosphere (Ar/N₂) 3. Slow Addition of Boronic Acid Is_Homocoupling->Homocoupling_Solutions Yes Is_Protodeboronation Protodeboronation (Ar'-H) Present? Is_Homocoupling->Is_Protodeboronation No Homocoupling_Solutions->Optimize Protodeboronation_Solutions 1. Use Boronic Ester (Pinacol, MIDA) 2. Minimize Water Content 3. Control Base Stoichiometry Is_Protodeboronation->Protodeboronation_Solutions Yes Is_Protodeboronation->Optimize No/Other Protodeboronation_Solutions->Optimize

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Summary of Reaction Parameter Effects

The choice of catalyst, ligand, base, and solvent has a profound impact on the outcome of the Suzuki coupling of 2-halobenzoic acids. The following table summarizes general recommendations.

ParameterRecommended ChoiceRationale & Common Issues if Sub-optimal
Aryl Halide Ar-I or Ar-BrAr-Cl is less reactive and may require more forcing conditions or specialized catalysts, leading to more side reactions.
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst. Pd₂(dba)₃ is a Pd(0) source. Both are effective.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHCs (e.g., IPr)Standard ligands like PPh₃ are often ineffective for sterically hindered substrates, leading to low conversion.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, more nucleophilic bases (e.g., NaOH, NaOtBu) can promote hydrolysis and other side reactions.[7] The base is crucial for activating the boronic acid.[13][14]
Boron Reagent Boronic Acid Pinacol EsterBoronic acids can be prone to protodeboronation and homocoupling. Pinacol esters offer greater stability.[3]
Solvent Dioxane, Toluene, THF (+ water)Aprotic solvents are generally preferred. A small amount of water is often necessary to dissolve the base and facilitate the reaction, but excess water can promote hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Oxygen promotes the homocoupling of the boronic acid and can lead to catalyst decomposition.[9][10]

Example Experimental Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of a 2-bromobenzoic acid with an arylboronic acid and should be optimized for specific substrates.

Materials:

  • 2-Bromobenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-bromobenzoic acid, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

Optimizing catalyst loading for the synthesis of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of 2-(3-methylphenyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on catalyst-related problems.

Question: Why is the reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis, which is often a Suzuki-Miyaura coupling, can be attributed to several factors related to the catalyst.

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. Gradually increase the catalyst loading in small increments (e.g., 0.5 mol % steps) to find the optimal level.

  • Catalyst Inactivity: The palladium or nickel catalyst may have degraded. Palladium black formation is a visual indicator of catalyst decomposition.[1][2] Ensure the catalyst is fresh and handled under an inert atmosphere if it is sensitive to air or moisture.

  • Poor Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the catalyst and promoting the reaction.[3] The chosen ligand may not be optimal for the specific substrates. Consider screening a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, or more specialized Buchwald or Fu ligands).

  • Inadequate Base: The base is critical for the transmetalation step. If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will be inefficient.[3] Consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).

  • Sub-optimal Temperature: The reaction may not be at the optimal temperature for catalyst turnover. Try adjusting the temperature up or down. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.

Question: What are the common impurities observed, and how can they be minimized?

Answer:

Several side reactions can lead to impurities, many of which are related to the catalytic process.

  • Homo-coupling Products: Formation of biphenyls from the coupling of two identical starting materials (e.g., 3,3'-dimethylbiphenyl or 2,2'-dicarboxylic acid) is a common side reaction.[1] This can be minimized by:

    • Optimizing the catalyst-to-ligand ratio.

    • Ensuring slow addition of the boronic acid to the reaction mixture.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid before it can participate in the cross-coupling reaction results in the formation of toluene.[1] To reduce this:

    • Use a less nucleophilic base.

    • Ensure the reaction is carried out under strictly anhydrous conditions where applicable.

  • Oxidation of Boronic Acid: Boronic acids can oxidize, especially at higher temperatures, leading to the formation of phenols (m-cresol in this case).[1] Minimize this by:

    • Thoroughly degassing the reaction mixture.

    • Maintaining a strict inert atmosphere (e.g., nitrogen or argon).

Question: The reaction is not reproducible. What could be the cause?

Answer:

Reproducibility issues often stem from subtle variations in experimental conditions that affect the catalyst's performance.

  • Catalyst Quality: The purity and age of the catalyst and ligand can vary between batches. Use catalyst and ligand from the same lot for a series of experiments.

  • Solvent and Reagent Purity: Traces of water or oxygen in the solvent or reagents can deactivate the catalyst. Ensure all solvents are properly dried and degassed, and reagents are of high purity.

  • Inconsistent Reaction Setup: Ensure consistent stirring speed and temperature control. Inconsistent heating can create hot spots that lead to catalyst decomposition.

Frequently Asked Questions (FAQs)

What is a typical starting catalyst loading for the synthesis of this compound?

For a Suzuki-Miyaura coupling, a good starting point for palladium catalyst loading is typically in the range of 1-2 mol %. For nickel catalysts, a higher loading of 5-10 mol % might be necessary.[4]

How do I choose between a palladium and a nickel catalyst?

Palladium catalysts are more commonly used for Suzuki-Miyaura couplings due to their high efficiency and broad functional group tolerance.[2] Nickel catalysts are a more earth-abundant and cost-effective alternative, but may require more optimization of reaction conditions.[4][5]

What is the role of the ligand in the catalytic cycle?

The ligand stabilizes the metal center, influences its reactivity, and can prevent catalyst agglomeration and precipitation (e.g., formation of palladium black).[1][2] The electronic and steric properties of the ligand are critical for an efficient reaction.

How can I purify this compound from the reaction mixture?

Purification typically involves an acid-base extraction.[6] After the reaction, the mixture can be diluted with an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the this compound, which can be collected by filtration.[6][7] Further purification can be achieved by recrystallization.

Data Presentation

Table 1: General Catalyst Loading and Reaction Parameters for Suzuki-Miyaura Coupling

ParameterPalladium CatalystNickel Catalyst
Catalyst Precursor Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂Ni(cod)₂, NiCl₂(dppp)
Typical Loading (mol %) 0.5 - 55 - 15
Common Ligands PPh₃, XPhos, SPhosdppp, dppe, PCy₃
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, tBuOLi
Solvent Toluene, Dioxane, THF, DMFToluene, THF, Dioxane
Temperature (°C) 80 - 12080 - 130
Reaction Time (h) 2 - 2412 - 36

Experimental Protocols

General Protocol for a Small-Scale Test Reaction to Optimize Catalyst Loading

  • Reaction Setup: To a dried reaction vial containing a magnetic stir bar, add 2-bromobenzoic acid (1 equivalent), the palladium or nickel catalyst (e.g., 1 mol %), and the phosphine ligand (e.g., 2 mol %).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene) and the base (e.g., K₂CO₃, 2 equivalents).

  • Substrate Addition: Add 3-methylphenylboronic acid (1.2 equivalents).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Quenching and Analysis: Cool the reaction to room temperature. Take an aliquot of the reaction mixture, dilute it, and analyze by a suitable method (e.g., HPLC, GC-MS, or TLC) to determine the conversion to this compound.

  • Work-up and Purification: If the conversion is satisfactory, proceed with the work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by acid-base extraction and/or recrystallization.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_decision Decision cluster_scaleup Scale-Up A Define Reactants: 2-bromobenzoic acid 3-methylphenylboronic acid B Select Catalyst System: Pd or Ni catalyst Ligand, Base, Solvent A->B C Set Initial Catalyst Loading (e.g., 1 mol%) B->C D Run Small-Scale Reaction C->D E Analyze Yield & Purity (HPLC, GC-MS) D->E F Evaluate Results E->F G Optimal? F->G G->C No, Adjust Loading H Scale-Up Reaction G->H Yes I Purification H->I

Caption: Experimental workflow for optimizing catalyst loading.

Caption: Troubleshooting guide for synthesis issues.

References

Preventing homocoupling in the preparation of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-methylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure, with a particular focus on the prevention of homocoupling side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a significant amount of a byproduct that I suspect is 3,3'-dimethylbiphenyl (m-tolyl homocoupling) in my Suzuki-Miyaura reaction to synthesize this compound. What are the primary causes?

A1: The formation of 3,3'-dimethylbiphenyl, a homocoupling product of 3-tolylboronic acid, is a common side reaction in Suzuki-Miyaura couplings. The primary causes include:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the experiment.

  • Catalyst System: The choice of palladium catalyst and ligand plays a critical role. Some catalyst systems are more prone to promoting homocoupling than others.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the rate of homocoupling versus the desired cross-coupling reaction.

  • Purity of Reagents: Impurities in the boronic acid or aryl halide can sometimes contribute to side reactions.

Q2: How can I modify my experimental setup to minimize the formation of homocoupling byproducts?

A2: To minimize homocoupling, consider the following modifications:

  • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. This can be achieved by bubbling the gas through the solvent for 15-20 minutes. Maintaining a positive pressure of the inert gas throughout the reaction is also recommended.

  • Reagent Stoichiometry: Using a slight excess of the aryl halide (e.g., 2-bromobenzoic acid) relative to the boronic acid can sometimes suppress the homocoupling of the boronic acid.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.

Q3: What are the recommended catalyst and ligand combinations to suppress homocoupling in this synthesis?

A3: The selection of the catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling with minimal side reactions. For the synthesis of sterically hindered biaryls like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the desired reductive elimination step and suppress side reactions.

Consider using palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source in combination with a ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is known for its effectiveness in promoting challenging Suzuki couplings and can help to minimize homocoupling.

Q4: Which bases and solvents are best suited to prevent homocoupling while ensuring a good yield of this compound?

A4: The choice of base and solvent system can significantly impact the reaction outcome.

  • Base: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices. Stronger bases like sodium hydroxide (NaOH) can sometimes lead to an increase in side reactions. The amount of base used is also critical; an excess can sometimes promote side reactions.

  • Solvent: A mixture of an organic solvent and water is common for Suzuki reactions. A combination of toluene and water or dioxane and water often provides good results. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of the desired product and the formation of homocoupling byproducts, based on literature data for similar Suzuki-Miyaura reactions.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield of 2-Arylbenzoic Acid (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100ModerateSignificant
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O80HighMinimal
Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄ (3)Dioxane/H₂O100ModerateModerate
Pd₂(dba)₃ (1)SPhos (4)K₃PO₄ (3)Dioxane/H₂O80Very HighLow

Note: This data is representative and actual results may vary based on specific experimental conditions and substrate purity.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is designed to minimize the formation of homocoupling byproducts.

Materials:

  • 2-Bromobenzoic acid

  • 3-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), 3-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (1 mL) to the flask. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 1 M hydrochloric acid (HCl) to acidify the aqueous layer to a pH of approximately 2.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizing the Reaction and Troubleshooting

To better understand the chemical processes and the troubleshooting logic, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A 2-Bromobenzoic Acid C Pd(0) Catalyst A->C Oxidative Addition B 3-Tolylboronic Acid B->C Transmetalation E 3,3'-Dimethylbiphenyl (Homocoupling Byproduct) B->E Homocoupling (Side Reaction) D This compound (Desired Product) C->D Reductive Elimination

Caption: Desired cross-coupling vs. homocoupling side reaction.

G start High Homocoupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 sol1 Degas solvents and use Schlenk techniques. Re-run experiment. q1->sol1 No q2 Are you using a bulky, electron-rich ligand (e.g., SPhos)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a ligand like SPhos or XPhos. q2->sol2 No q3 Is the base appropriate? (e.g., K2CO3, K3PO4) q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use a milder inorganic base like K2CO3 or K3PO4. q3->sol3 No end_node Homocoupling Minimized q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for reducing homocoupling.

Technical Support Center: Purification of 2-(3-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-methylphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a low yield. What are the potential causes?

Several factors can contribute to low yields in a Suzuki-Miyaura coupling reaction. These include:

  • Catalyst Inactivation: The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity.

  • Side Reactions: A number of side reactions can compete with the desired cross-coupling, consuming the starting materials. Common side reactions include homocoupling of the starting materials, dehalogenation of the aryl halide, and protonolysis of the boronic acid.[1]

  • Instability of Boronic Acids: Boronic acids can be susceptible to oxidation and decomposition under certain reaction conditions.[2]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, choice of base, and solvent can significantly impact the reaction efficiency.

Q2: What are the common impurities I should expect in my crude this compound synthesized via Suzuki-Miyaura coupling?

The primary impurities often originate from side reactions of the coupling partners and byproducts from the catalyst. A summary of common impurities is presented in the table below.

Q3: I am having difficulty crystallizing my this compound. What can I do?

Crystallization can be a challenging step. If your product is oily or fails to precipitate, consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Purity of the Crude Product: Highly impure samples may inhibit crystallization. Consider a preliminary purification step, such as column chromatography, to remove major impurities.

  • Inducing Crystallization:

    • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Cooling: Slow cooling of the saturated solution is often more effective than rapid cooling for forming well-defined crystals.

  • Amorphous Solid: If the product precipitates as an amorphous solid, it may be due to the presence of persistent impurities or the intrinsic properties of the molecule. In such cases, chromatographic purification is recommended.[3]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a classic indication of an impure sample. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are necessary to improve purity.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound via Suzuki-Miyaura Coupling

Impurity TypeChemical Name/DescriptionOrigin
Homocoupling ProductsBiphenyl, 3,3'-dimethylbiphenylSelf-coupling of the starting materials (aryl halide or boronic acid).[1]
Dehalogenation ProductBenzoic acidRemoval of the halogen from the starting aryl halide.
Protonolysis ByproductTolueneCleavage of the C-B bond in the boronic acid by a proton source.
Boronic Acid Oxidation ProductsPhenols, boronic acid dimers/estersOxidation of the boronic acid starting material.[1]
Catalyst ResiduePalladium blackPrecipitation of the palladium catalyst from the reaction mixture.

Table 2: Physical and Chemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)
2-(4-Methylphenyl)benzoic acidC₁₄H₁₂O₂212.25148.0 - 152.0[4]~4
Benzoic acidC₇H₆O₂122.12122.44.20[5]
2-Methylbenzoic acidC₈H₈O₂136.15103 - 1053.91[6]
3-Methylbenzoic acidC₈H₈O₂136.15111 - 1134.27

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., heptane, toluene, ethyl acetate, ethanol, water, and mixtures thereof) at room temperature and upon heating. A suitable solvent system will fully dissolve the compound at an elevated temperature and show low solubility at room temperature or upon cooling.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can promote precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity.[7][8][9]

  • Stationary Phase and Eluent Selection: For acidic compounds like this compound, silica gel is a common stationary phase.[7][8] The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid (0.1-1%) is often added to the eluent to suppress the ionization of the carboxylic acid, which results in better peak shapes and reduced tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid channels that can lead to poor separation.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Purification cluster_start Initial State cluster_crystallization Crystallization Attempt cluster_chromatography Chromatographic Purification Start Crude this compound Crystallize Attempt Crystallization Start->Crystallize Success Pure Crystals Obtained Crystallize->Success Successful Failure Crystallization Fails (Oily/No Precipitate) Crystallize->Failure Unsuccessful ColumnChrom Perform Column Chromatography Failure->ColumnChrom PureFractions Isolate Pure Fractions ColumnChrom->PureFractions Evaporate Evaporate Solvent PureFractions->Evaporate FinalProduct Pure Product Evaporate->FinalProduct

Caption: A workflow for the general purification strategy.

Troubleshooting_Crystallization cluster_checks Troubleshooting Steps cluster_outcomes Potential Outcomes Start Crystallization Fails CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity ChangeSolvent Change Solvent/Solvent System CheckPurity->ChangeSolvent If impure, consider pre-purification Induce Induce Crystallization (Seed/Scratch/Cool) ChangeSolvent->Induce Success Crystals Form Induce->Success Successful StillFails Still Fails Induce->StillFails Unsuccessful GoToColumn Proceed to Column Chromatography StillFails->GoToColumn

Caption: A logical workflow for troubleshooting failed crystallization.

References

Improving the regioselectivity of the synthesis of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-methylphenyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity and overall success of their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound with high regioselectivity?

The main challenge is to control the position of the new carbon-carbon bond formation. When coupling a benzoic acid derivative with a 3-methylphenyl group (m-tolyl group), multiple isomers can be formed. The goal is to exclusively form the bond at the ortho position (C2) of the benzoic acid, avoiding arylation at the meta (C3) and para (C4) positions. Achieving high ortho-selectivity often requires specific catalytic systems that utilize the carboxylate group as a directing group.

Q2: Which synthetic strategies offer the best regioselectivity for the ortho-arylation of benzoic acid?

Transition-metal-catalyzed direct C-H activation is the most effective strategy for achieving high ortho-selectivity. The carboxylate group of benzoic acid acts as an excellent directing group, guiding the metal catalyst to the adjacent C-H bond. Two prominent and highly regioselective methods are:

  • Ruthenium-Catalyzed C-H Arylation: This method employs a ruthenium-phosphine catalyst with arylthianthrenium salts as the aryl source. It offers exclusive ortho-selectivity, even in the presence of other potential directing groups like amides or pyridines.[1][2][3]

  • Palladium-Catalyzed C-H Arylation: This approach uses a palladium catalyst, often with a specialized phosphine ligand, to couple benzoic acids directly with aryl halides (iodides or chlorides).[4][5] This method is also highly effective for directing the arylation to the ortho position.

Q3: Can Suzuki-Miyaura coupling be used for this synthesis? How does its regioselectivity compare?

Yes, the Suzuki-Miyaura coupling is a viable, though indirect, method. To ensure regioselectivity, this reaction requires starting materials where the positions of coupling are pre-defined by a halogen and a boron functional group. For this specific synthesis, the reaction would involve coupling:

  • 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with 3-methylphenylboronic acid .

  • Benzoic acid-2-boronic acid with a 3-halotoluene (e.g., 3-bromotoluene).

Because the reactive sites are pre-functionalized, the regioselectivity is inherently controlled by the starting materials, eliminating the risk of forming other positional isomers. However, this strategy involves more synthetic steps compared to direct C-H activation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via directed ortho-arylation methods.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst (Pd or Ru) may not have been activated properly or has degraded due to exposure to air or moisture.Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-purity catalysts. For Pd-catalyzed reactions, consider using a pre-catalyst that is readily activated.
Inefficient Ligand: The phosphine ligand may not be suitable for the specific transformation.For Pd-catalyzed reactions with aryl chlorides, bulky, electron-rich phosphine ligands like n-butyl-di-1-adamantylphosphine are often effective.[4] For Ru-catalyzed reactions, P(Cy)₃ has shown high efficiency.[2]
Incorrect Base: The base may be too weak or too strong, or it may not be soluble enough in the reaction medium.For Pd-catalyzed systems, Cs₂CO₃ is a common and effective choice.[4] For Ru-catalyzed reactions, K₂CO₃ is often used.[3] Ensure the base is finely powdered for better reactivity.
Poor Regioselectivity (Formation of meta/para isomers) Ineffective Directing Group Coordination: The carboxylate group may not be coordinating effectively with the metal center, leading to undirected C-H activation.This is rare in well-designed Ru and Pd-catalyzed ortho-arylation systems, as the carboxylate is a strong directing group.[1][3] Verify the reaction protocol. Ensure the absence of strongly coordinating impurities that could compete with the carboxylate.
Side Reactions: For meta-substituted benzoic acids, C-H activation can sometimes occur at the less sterically hindered ortho position.The carboxylate group's directing effect is typically dominant. If isomers are observed, re-optimization of the catalyst-ligand system may be necessary. Ruthenium-catalyzed arylation with arylthianthrenium salts is noted for its exclusive ortho-selectivity.[2]
Formation of Side Products (e.g., Homo-coupling) Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can promote side reactions like the homo-coupling of the aryl halide or boronic acid.Carefully control the stoichiometry of the reactants. Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions. Monitor the reaction progress by TLC or GC/LC-MS to avoid prolonged reaction times.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions.Increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress. Extend the reaction time. Mechanistic studies have identified C-H activation as the rate-limiting step in some cases, which can be slow.[2]
Poor Solubility of Reagents: One or more components may not be fully dissolved in the chosen solvent.Select a solvent in which all reactants are soluble at the reaction temperature. For Pd-catalyzed reactions, DMF is a common choice, while NMP is often used for Ru-catalyzed systems.[3][4]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the ortho-arylation of benzoic acid.

G start Experiment Start: Synthesis of this compound check_yield Check Yield & Purity start->check_yield low_yield Issue: Low/No Yield check_yield->low_yield Low poor_selectivity Issue: Poor Regioselectivity check_yield->poor_selectivity Impure success Success: High Yield & Regioselectivity check_yield->success High check_reagents Verify Reagent Quality: - Catalyst Activity - Solvent/Reagent Purity (Dry?) - Atmosphere (Inert?) low_yield->check_reagents verify_dg Verify Directing Group Efficacy: - Is carboxylate group intact? - Any competing coordinating species? poor_selectivity->verify_dg optimize_conditions Optimize Conditions: - Increase Temperature - Change Base/Ligand - Check Solubility check_reagents->optimize_conditions Reagents OK optimize_conditions->start Re-run Experiment change_catalyst Change Catalyst System: - Switch from Pd to Ru - Use more selective ligands verify_dg->change_catalyst DG OK change_catalyst->start Re-run Experiment

Caption: Troubleshooting decision tree for synthesis optimization.

Experimental Protocols

Below are representative protocols for achieving high regioselectivity in the synthesis of 2-arylbenzoic acids.

Protocol 1: Ruthenium-Catalyzed Ortho-Arylation

This protocol is adapted from methodologies using arylthianthrenium salts, which demonstrate excellent ortho-selectivity.[3]

Reaction Workflow:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification r_flask 1. Add to Flask: - Benzoic Acid (1 equiv) - 3-methylphenylthianthrenium salt (1.2 equiv) - [Ru(p-cymene)Cl2]2 (2.5 mol%) - P(Cy)3 (10 mol%) - K2CO3 (1.2 equiv) - NMP (solvent) stir 2. Stir at Room Temperature for 24 hours r_flask->stir quench 3. Quench with aq. HCl stir->quench extract 4. Extract with Ethyl Acetate quench->extract purify 5. Purify via Column Chromatography extract->purify product Product: This compound purify->product

Caption: Workflow for Ru-catalyzed ortho-arylation.

Methodology:

  • To a dry reaction vessel under an argon atmosphere, add benzoic acid (1.0 equiv), 3-methylphenylthianthrenium tetrafluoroborate (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), P(Cy)₃ (10 mol%), and K₂CO₃ (1.2 equiv).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS until the benzoic acid is consumed.

  • Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl (aq).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Palladium-Catalyzed Ortho-Arylation

This protocol is based on methods developed for the direct arylation of benzoic acids with aryl chlorides.[4]

Methodology:

  • In a glovebox or under an inert atmosphere, add benzoic acid (1.0 equiv), 3-chlorotoluene (1.5 equiv), Pd(OAc)₂ (5 mol%), n-butyl-di-1-adamantylphosphine (10 mol%), and Cs₂CO₃ (2.0 equiv) to a dry Schlenk tube.

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Seal the tube and heat the reaction mixture at 120-140 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl (aq) to a pH of ~2-3 to precipitate the product.

  • Filter the solid or extract with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude material by recrystallization or silica gel chromatography.

Comparative Data

The choice of method can significantly impact yield and reaction conditions. The following table summarizes typical results for the ortho-arylation of benzoic acids based on published literature.

Parameter Ruthenium-Catalyzed Method Palladium-Catalyzed Method
Catalyst [Ru(p-cymene)Cl₂]₂ / P(Cy)₃Pd(OAc)₂ / n-BuPAd₂
Arylating Agent Arylthianthrenium SaltAryl Chloride / Aryl Iodide
Base K₂CO₃Cs₂CO₃
Solvent NMPDMF
Temperature Room Temperature120-140 °C
Typical Yields High (often >80%)Good to Excellent (70-88%)[5]
Selectivity Exclusive ortho-selectivity[1]High ortho-selectivity
Key Advantage Very mild reaction conditions; orthogonal to other cross-couplings.[2]Utilizes more common and less expensive aryl chlorides.[4]

References

Base sensitivity of 2-(3-methylphenyl)benzoic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-methylphenyl)benzoic acid and related compounds in cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in the cross-coupling reaction of this compound can be attributed to several factors, often related to the choice of base and reaction conditions.

Possible Causes and Solutions:

  • Inappropriate Base Selection: The basicity and nature of the base are critical. For substrates with a carboxylic acid group, a careful choice is necessary to facilitate the reaction without causing unwanted side reactions.

    • Solution: Screen a variety of inorganic and organic bases. Weaker bases like carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often preferred over strong hydroxides (NaOH, KOH) to prevent side reactions.[1][2] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to promote the reaction.

  • Steric Hindrance: The ortho-substitution on the benzoic acid and the coupling partner can sterically hinder the approach to the metal center, slowing down the reaction.

    • Solution: Employ bulkier phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and facilitate the coupling of sterically demanding substrates.[3] Increasing the reaction temperature may also help overcome the steric barrier.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to incomplete conversion.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Using pre-catalysts can also ensure the generation of the active catalytic species.

  • Poor Solubility: The insolubility of reagents, particularly the base, can impede the reaction.

    • Solution: Choose a solvent system that effectively dissolves all reaction components. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used in Suzuki-Miyaura reactions to dissolve both the organic substrates and the inorganic base.

Issue 2: Presence of Significant Side Products

The formation of side products is a common issue, particularly with functionalized substrates like this compound.

Common Side Reactions and Mitigation Strategies:

  • Decarboxylation: The carboxylic acid group can be lost under basic conditions, especially at elevated temperatures, leading to the formation of 3-methylbiphenyl.

    • Solution: Use milder bases such as NaHCO₃ or K₂CO₃ and maintain the lowest possible reaction temperature that still allows for efficient coupling. In some cases, protecting the carboxylic acid as an ester may be a viable strategy, followed by hydrolysis after the coupling reaction.

  • Protodeboronation: This is a common side reaction in Suzuki-Miyaura couplings where the boronic acid is replaced by a hydrogen atom from the solvent or residual water.

    • Solution: Use anhydrous solvents and ensure the base is thoroughly dried. The choice of base can also influence the rate of protodeboronation; sometimes a less basic medium can suppress this side reaction.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere. The choice of palladium catalyst and ligands can also minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which base is generally recommended for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "best" base, as the optimal choice depends on the specific coupling partner and reaction conditions. However, for 2-arylbenzoic acids, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often good starting points. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for sterically hindered substrates.[4] It is always recommended to perform small-scale screening experiments with a few different bases to determine the best option for your specific reaction.

Q2: Can I use an organic base for the cross-coupling of this compound?

A2: While inorganic bases are more common in Suzuki-Miyaura reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, they are generally less effective than inorganic bases for promoting the transmetalation step.[2] In some cases, a combination of an inorganic and an organic base can be beneficial.

Q3: At what temperature should I run the reaction?

A3: The optimal temperature depends on the reactivity of your substrates and the catalyst system used. For many Suzuki-Miyaura couplings of aryl bromides, temperatures in the range of 80-110 °C are common. For less reactive aryl chlorides, higher temperatures may be required. It is advisable to start with a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Q4: What is the role of water in the Suzuki-Miyaura reaction?

A4: Water can play a dual role. It helps to dissolve the inorganic base and can facilitate the transmetalation step. However, an excess of water can promote the undesirable protodeboronation of the boronic acid. A common practice is to use a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Data Presentation

The choice of base can significantly impact the yield of the cross-coupling reaction. Below is a summary of typical yields observed for the Suzuki-Miyaura coupling of related 2-arylbenzoic acids with different bases.

Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling of 2-Arylbenzoic Acids

BaseTypical Yield (%)Notes
K₃PO₄75-95%Often effective for sterically hindered substrates.[4]
K₂CO₃60-85%A good general-purpose base.
Cs₂CO₃80-98%Highly effective but more expensive.
Na₂CO₃50-80%A cost-effective option, can be very effective in some systems.[1][2]
NaOH30-60%Stronger base, higher risk of side reactions like decarboxylation.
Triethylamine (TEA)20-50%Generally less effective than inorganic bases.[2]

Yields are approximate and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), the boronic acid (1.5 mmol), and the chosen base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Ligand: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Aryl Halide - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 100°C, 12-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Base_Selection_Logic cluster_less_hindered Less Hindered cluster_hindered Hindered start Start: Select Base for 2-Arylbenzoic Acid Coupling steric Is the substrate sterically hindered? start->steric k2co3 Try K₂CO₃ or Na₂CO₃ steric->k2co3 No k3po4 Try K₃PO₄ steric->k3po4 Yes yield_ok1 Is yield acceptable? k2co3->yield_ok1 increase_temp1 Increase Temperature yield_ok1->increase_temp1 No end Proceed with Optimized Conditions yield_ok1->end Yes increase_temp1->k3po4 yield_ok2 Is yield acceptable? k3po4->yield_ok2 cs2co3 Try Cs₂CO₃ yield_ok2->cs2co3 No yield_ok2->end Yes cs2co3->end

Caption: Decision tree for selecting a base in Suzuki-Miyaura coupling of 2-arylbenzoic acids.

References

Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the 2-(3-methylphenyl)benzoic acid product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of palladium catalysts.

Issue 1: Black particles (palladium black) are visible in the product after initial filtration.

Possible Cause: The palladium catalyst has agglomerated and precipitated out of the solution. This can happen due to reaction conditions, such as high temperature or prolonged reaction times, leading to the formation of insoluble palladium black.

Solution:

  • Celite Filtration: A simple and often effective first step is to filter the reaction mixture through a pad of Celite.[1]

    • Protocol:

      • Prepare a filtration setup with a Büchner funnel and filter flask.

      • Place a piece of filter paper in the funnel and wet it with the reaction solvent.

      • Add a 1-2 cm layer of Celite to the funnel and gently press it down to form a compact pad.

      • Slowly pour the reaction mixture onto the Celite pad.

      • Wash the pad with a small amount of fresh solvent to ensure all the product is collected.

  • Troubleshooting: If palladium black persists after Celite filtration, it may be necessary to use a scavenger.

Issue 2: The product has a grayish or dark color, indicating residual palladium, even after Celite filtration.

Possible Cause: Soluble palladium species are still present in the product solution. Simple filtration is not effective at removing these dissolved forms of the catalyst.

Solution:

  • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb dissolved palladium species.

    • Protocol:

      • To the solution of the crude product, add 5-10 wt% of activated carbon.

      • Stir the mixture at room temperature for 2-4 hours.

      • Filter the mixture through a pad of Celite to remove the activated carbon.

      • Wash the Celite pad with fresh solvent.

      • Concentrate the filtrate to obtain the purified product.

  • Palladium Scavengers: Specific scavenger resins, such as those with thiol or amine functional groups, can selectively bind to palladium.

    • Protocol:

      • Choose a scavenger resin appropriate for your solvent system and the suspected palladium species (e.g., thiol-based scavengers for Pd(0) and Pd(II)).

      • Add the scavenger resin to the product solution (typically 2-5 equivalents relative to the initial palladium loading).

      • Stir the mixture at room temperature or slightly elevated temperature for 4-24 hours, following the manufacturer's recommendations.

      • Filter off the resin.

      • Wash the resin with fresh solvent.

      • Combine the filtrates and concentrate to obtain the purified product.

Issue 3: Product loss is observed during the purification process.

Possible Cause: The product may be adsorbing to the purification media (Celite, activated carbon, or scavenger resin) or is being partially extracted into the aqueous phase during workup.

Solution:

  • Thorough Washing: Ensure the purification media is washed thoroughly with an appropriate solvent to recover any adsorbed product.

  • Solvent Selection: Choose a solvent for washing that readily dissolves the product but has minimal affinity for the purification medium.

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger to avoid unnecessary product loss. A screening of different scavenger amounts may be necessary.

  • Extraction pH Adjustment: When performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to keep the this compound in the organic layer. As a carboxylic acid, it will be deprotonated and move to the aqueous layer under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and simplest method to remove the bulk of the palladium catalyst?

A1: Filtration through a pad of Celite is the most common and straightforward initial step to remove insoluble palladium species, such as palladium black.[1]

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger depends on the form of the residual palladium (e.g., Pd(0), Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for a range of palladium species. It is often recommended to screen a few different types of scavengers to find the most efficient one for your specific conditions.

Q3: Can I use column chromatography to remove the palladium catalyst?

A3: Yes, column chromatography can be an effective method for removing palladium residues, especially when they are adsorbed onto the silica gel. However, it can be a more time-consuming and solvent-intensive method compared to using scavengers.

Q4: What are the typical acceptable limits for palladium in a final pharmaceutical product?

A4: Regulatory agencies have stringent limits for residual metals in active pharmaceutical ingredients (APIs). For palladium, the limit is typically in the low parts per million (ppm) range.

Q5: What should I do if my final product still contains unacceptable levels of palladium after trying multiple methods?

A5: If significant palladium contamination persists, a combination of methods may be necessary. For example, an initial Celite filtration, followed by treatment with activated carbon, and then a final polishing step with a high-affinity palladium scavenger. It may also be beneficial to revisit the reaction conditions to minimize catalyst decomposition and leaching in the first place.

Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal can vary significantly depending on the specific reaction conditions, the form of the palladium, and the chosen purification method. The following table summarizes representative data from various sources.

Purification MethodInitial Palladium Level (ppm)Final Palladium Level (ppm)Removal Efficiency (%)Notes
Celite Filtration >1000100-500VariableEffective for insoluble palladium black.
Activated Carbon 500<50>90%Efficiency depends on the type of carbon and treatment time.
Thiol-based Silica Scavenger 200<10>95%Highly effective for a broad range of palladium species.
Amine-based Scavenger 150<15>90%Good for scavenging Pd(II) species.
Liquid-Liquid Extraction (Aqueous Wash) 30050-10067-83%Efficiency can be improved by adding a chelating agent to the aqueous phase.
Column Chromatography 250<20>92%Can be very effective but may require significant solvent usage.

Experimental Protocols

Protocol 1: Removal of Palladium using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Add Activated Carbon: Add 5-10% by weight of activated carbon to the solution.

  • Stir: Stir the suspension at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.

  • Prepare for Filtration: Set up a Büchner funnel with a pad of Celite (approximately 1-2 cm thick) over a piece of filter paper.

  • Filter: Filter the mixture through the Celite pad.

  • Wash: Wash the activated carbon/Celite cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Palladium using a Thiol-Based Silica Scavenger

  • Dissolve the Crude Product: Dissolve the crude this compound in an appropriate solvent.

  • Add Scavenger: Add the thiol-based silica scavenger (typically 2-5 equivalents based on the initial amount of palladium catalyst used).

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. Follow the manufacturer's recommendation for optimal time and temperature.

  • Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a sintered glass funnel is usually sufficient.

  • Wash: Wash the resin with a small amount of fresh solvent.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

Workflow for Palladium Catalyst Removal

The following diagram illustrates a general workflow for selecting an appropriate method for palladium catalyst removal.

PalladiumRemovalWorkflow start Crude Product (contains Palladium) decision1 Insoluble Pd (Visible Particles)? start->decision1 celite Celite Filtration analysis1 Analyze Palladium Level (e.g., ICP-MS) celite->analysis1 chromatography Column Chromatography analysis1->chromatography Alternative decision2 Pd Level > 100 ppm? analysis1->decision2 scavenger Treat with Palladium Scavenger analysis2 Analyze Palladium Level scavenger->analysis2 carbon Treat with Activated Carbon carbon->analysis2 chromatography->analysis2 end Purified Product (<10 ppm Pd) analysis2->end decision1->celite Yes decision1->analysis1 No decision2->scavenger Yes decision3 Pd Level 10-100 ppm? decision2->decision3 No decision3->carbon Yes decision3->end No

Decision workflow for palladium catalyst removal.

References

Technical Support Center: Synthesis of 2-(3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-methylphenyl)benzoic acid, with a particular focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura coupling reaction.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Catalyst Inactivity - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or test a different palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)).- Degas the reaction mixture thoroughly to remove oxygen, which can poison the catalyst.
Ligand Issues - The phosphine ligand may have degraded. Use a fresh, high-purity ligand.- Consider using a more robust or electron-rich ligand, such as Buchwald or Josiphos-type ligands, which can improve catalytic activity.
Base Inefficiency - The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry for optimal reactivity.- In some cases, a stronger base or a different base/solvent combination may be necessary.
Poor Quality Starting Materials - Verify the purity of the 2-halobenzoic acid and 3-methylphenylboronic acid. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

Problem 2: Incomplete Reaction or Stalling

Potential CauseSuggested Solution
Insufficient Catalyst Loading - While typically low, the catalyst loading might be insufficient for complete conversion, especially on a larger scale. A modest increase in catalyst loading could drive the reaction to completion.
Poor Mixing/Mass Transfer - On a larger scale, inefficient mixing can lead to localized concentration gradients and stall the reaction. Ensure adequate agitation to maintain a homogeneous reaction mixture.
Boronic Acid Decomposition - Boronic acids can be unstable, especially at elevated temperatures. Consider adding the boronic acid portion-wise or as a solution to maintain its concentration and stability.

Problem 3: Formation of Impurities and Byproducts

Potential CauseSuggested Solution
Homocoupling of Boronic Acid - This side reaction can be minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide.
Protodeboronation - The presence of excess water or acidic impurities can lead to the replacement of the boronic acid group with hydrogen. Ensure anhydrous conditions if necessary and use a non-acidic workup.
Residual Palladium - Palladium residues can contaminate the final product. Employ appropriate workup and purification procedures, such as treatment with activated carbon or silica gel, or crystallization.

Problem 4: Difficulties in Product Isolation and Purification

Potential CauseSuggested Solution
Emulsion Formation During Workup - The presence of fine palladium black and inorganic salts can lead to emulsions. Filtration through a pad of celite before aqueous workup can help. Adding a small amount of a different organic solvent can also break emulsions.
Poor Crystallization - The choice of crystallization solvent is crucial. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.- Seeding the solution with a small crystal of the pure product can induce crystallization.
Oily Product - If the product oils out instead of crystallizing, try using a different solvent system or a slower cooling rate. Scratching the inside of the flask can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

The most prevalent method for the large-scale synthesis of this compound and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically a 2-bromobenzoic acid derivative) with an arylboronic acid (3-methylphenylboronic acid).

Q2: What are the key safety considerations when scaling up this synthesis?

When scaling up, several safety aspects must be considered:

  • Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.

  • Flammable Solvents: Many solvents used in this synthesis (e.g., toluene, THF) are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided (palladium on carbon), can be pyrophoric. Handle with care under an inert atmosphere.

  • Boronic Acids: While generally considered low-toxicity, some boronic acids and their derivatives can be irritants. Handle with appropriate personal protective equipment (PPE).

Q3: How does the choice of solvent impact the scale-up of the Suzuki-Miyaura reaction?

The solvent plays a critical role in reaction performance and scalability. Key considerations include:

  • Solubility: The solvent must dissolve the reactants, catalyst, and base to a sufficient extent.

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the reaction.

  • Aqueous/Organic Mixtures: Many Suzuki couplings are performed in a biphasic mixture (e.g., toluene/water). The ratio of these solvents can affect reaction rate and impurity profiles.

  • Workup and Environmental Impact: Consider the ease of solvent removal during workup and the environmental, health, and safety (EHS) profile of the chosen solvent.

Q4: What are the typical challenges with the workup and purification of this compound at an industrial scale?

Scaling up the workup and purification presents several challenges:

  • Filtration of Palladium: Removing the palladium catalyst can be difficult on a large scale. The fine black powder can clog filters. Using a filter aid like celite is common practice.

  • Phase Separation: In large reactors, the separation of aqueous and organic layers can be slow and may lead to the formation of stable emulsions.

  • Crystallization: Achieving consistent crystal size and purity on a large scale requires careful control of cooling rates, agitation, and solvent composition.

  • Drying: Efficiently drying large quantities of the final product requires specialized equipment like vacuum ovens or filter-dryers.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative example and may require optimization for specific equipment and scales.

Materials:

ReagentMolar Mass ( g/mol )Amount (Lab Scale)Amount (Pilot Scale)
2-Bromobenzoic acid201.0320.1 g (100 mmol)20.1 kg (100 mol)
3-Methylphenylboronic acid135.9615.0 g (110 mmol)15.0 kg (110 mol)
Palladium(II) acetate (Pd(OAc)₂)224.500.22 g (1.0 mmol)220 g (1.0 mol)
Triphenylphosphine (PPh₃)262.291.05 g (4.0 mmol)1.05 kg (4.0 mol)
Potassium Carbonate (K₂CO₃)138.2141.5 g (300 mmol)41.5 kg (300 mol)
Toluene-400 mL400 L
Water-100 mL100 L

Procedure:

  • Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add toluene and water to the reactor.

  • Reagent Addition: Add 3-methylphenylboronic acid to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with toluene.

  • Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Acidification and Extraction: Acidify the aqueous layer with hydrochloric acid to pH ~2, which will precipitate the product. Extract the product with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Nitrogen Purge) setup->inert solvents 3. Solvent Addition (Toluene, Water) inert->solvents reagent_add 4. Boronic Acid Addition solvents->reagent_add heating 5. Heating to Reflux reagent_add->heating monitoring 6. Reaction Monitoring (HPLC/TLC) heating->monitoring cooling 7. Cooling & Filtration (Remove Catalyst) monitoring->cooling separation 8. Phase Separation cooling->separation acidification 9. Acidification & Extraction separation->acidification drying 10. Drying & Concentration acidification->drying purification 11. Recrystallization drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Check Ligand Integrity start->ligand base Evaluate Base Efficiency start->base materials Verify Starting Material Purity start->materials temp Optimize Reaction Temperature start->temp solution Solution Implemented catalyst->solution Use fresh catalyst / Degas ligand->solution Use fresh ligand / Change ligand base->solution Use fresh, dry base / Change base materials->solution Purify starting materials temp->solution Adjust temperature

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-methylphenyl)benzoic Acid via Modern Coupling Methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-arylbenzoic acids, such as 2-(3-methylphenyl)benzoic acid, is of significant interest to the pharmaceutical and materials science industries. These biaryl compounds serve as crucial intermediates in the development of drugs, agrochemicals, and organic materials. This guide provides an objective comparison of three prominent coupling methodologies for the synthesis of this compound: the Suzuki-Miyaura coupling, the Ullmann condensation, and direct C-H arylation. The performance of each method is evaluated based on experimental data for yield, reaction conditions, and catalyst requirements.

Comparative Performance Data

The following table summarizes the quantitative data from representative experimental protocols for each coupling method, offering a clear comparison of their efficiency and required conditions.

ParameterSuzuki-Miyaura CouplingUllmann CondensationDirect C-H Arylation
Starting Materials 2-Bromobenzoic acid, (3-methylphenyl)boronic acid2-Chlorobenzoic acid, 1-iodo-3-methylbenzeneBenzoic acid, 1-bromo-3-methylbenzene
Catalyst System Pd(OAc)₂ (3 mol%), SPhos (6 mol%)CuI (10 mol%), L-proline (20 mol%)Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%)
Base K₃PO₄K₂CO₃K₂CO₃
Solvent Toluene/H₂ODMSODMA (N,N-Dimethylacetamide)
Temperature 100 °C90 °C130 °C
Reaction Time 18 h24 h24 h
Isolated Yield (%) ~95%~81%~70-80%

Reaction Mechanisms and Pathways

The efficiency and outcome of each synthetic route are governed by their distinct reaction mechanisms, which dictate the required catalysts and conditions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd2 Ar-Pd(II)-X L_n pd2_ar Ar-Pd(II)-Ar' L_n pd2->pd2_ar Transmetalation pd2_ar->pd0 product Ar-Ar' pd2_ar->product sub1 Ar-X sub1->pd2 Oxidative Addition sub2 Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ullmann_Condensation cu1 Cu(I) cu_complex [Ar-COO-Cu(I)-Ar'] complex cu3 Cu(III) intermediate cu3->cu1 product Ar-Ar' cu3->product sub1 Ar-COOH sub1->cu_complex Coordination sub2 Ar'-X sub2->cu3 Oxidative Addition base Base

Caption: Proposed catalytic cycle for the Ullmann condensation.

CH_Activation pd_cat Pd(II) Cat. cyclometalate Cyclometalated Pd(II) Intermediate pd4 Pd(IV) Intermediate pd4->pd_cat product Ar-Ar' pd4->product sub1 Ar-COOH sub1->cyclometalate C-H Activation (Concerted Metalation- Deprotonation) sub2 Ar'-X sub2->pd4 Oxidative Addition

Caption: Catalytic cycle for direct C-H arylation of benzoic acid.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This method involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Methodology:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1.0 equiv), (3-methylphenyl)boronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system consisting of palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and SPhos (0.06 equiv).

  • Add a degassed solvent mixture of toluene and water (e.g., 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with HCl (e.g., 2 M) to a pH of approximately 2 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Ullmann Condensation Protocol

The Ullmann reaction is a classic copper-catalyzed method for forming biaryl linkages.

Methodology:

  • In a reaction vessel, combine 2-chlorobenzoic acid (1.0 equiv), 1-iodo-3-methylbenzene (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 90 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired product.

Direct C-H Arylation Protocol

This modern approach forms the biaryl bond by directly functionalizing a C-H bond, avoiding the need for pre-functionalized substrates like boronic acids.

Methodology:

  • Charge a screw-cap vial with benzoic acid (1.0 equiv), 1-bromo-3-methylbenzene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Add N,N-Dimethylacetamide (DMA) as the solvent.

  • Seal the vial and heat the reaction mixture to 130 °C for 24 hours.

  • After cooling, acidify the mixture with aqueous HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase, concentrate, and purify the residue via flash chromatography to isolate this compound.

General Experimental Workflow

The overall process from reaction setup to final product isolation follows a standardized sequence, though specific parameters vary with the chosen method.

Experimental_Workflow A 1. Reagent Preparation (Weighing starting materials, catalyst, base) B 2. Reaction Setup (Combine reagents in solvent under inert atmosphere) A->B C 3. Controlled Heating & Stirring (Maintain specific temperature for set time) B->C D 4. Reaction Quench & Workup (Cooling, acidification, and phase separation) C->D E 5. Product Isolation (Filtration or extraction) D->E F 6. Purification (Recrystallization or column chromatography) E->F G 7. Product Analysis (NMR, MS, etc.) F->G

Caption: A generalized workflow for the synthesis of the target compound.

Objective Comparison and Conclusion

Suzuki-Miyaura Coupling: This method stands out for its exceptionally high yields, often exceeding 90%. It demonstrates broad functional group tolerance and generally proceeds under relatively mild conditions. The primary drawbacks are the cost and potential toxicity of the palladium catalyst and the need to pre-synthesize the organoboron reagent, which adds a step to the overall process.

Ullmann Condensation: As a copper-catalyzed alternative, the Ullmann reaction offers a more cost-effective approach compared to palladium-based methods. Modern protocols using ligands like L-proline have improved yields and lowered the traditionally harsh reaction temperatures. However, yields are typically lower than those achieved with Suzuki couplings, and longer reaction times may be necessary.

Direct C-H Arylation: This strategy represents a more atom-economical and streamlined approach by avoiding the synthesis of organometallic reagents. It simplifies the starting materials to the basic aromatic cores. The main challenges are achieving high regioselectivity (activating the correct C-H bond) and the often higher catalyst loadings and temperatures required. While promising, the yields can be more variable and substrate-dependent compared to the Suzuki coupling.

A Comparative Analysis of 2-(3-methylphenyl)benzoic acid and 2-(4-methylphenyl)benzoic acid in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the biological activities of 2-(3-methylphenyl)benzoic acid and 2-(4-methylphenyl)benzoic acid. While both compounds are derivatives of benzoic acid, a molecule known for its diverse biological properties, research into their specific effects remains limited and largely independent of one another.

This guide synthesizes the available information for each compound, providing a foundation for researchers, scientists, and drug development professionals. Due to the lack of comparative experimental data, this document will present the findings for each molecule separately and proposes a generalized experimental workflow for future comparative analysis.

Chemical Structures

The sole structural difference between the two molecules is the position of the methyl group on the phenyl ring. In this compound, the methyl group is at the meta position, while in 2-(4-methylphenyl)benzoic acid, it is at the para position. This seemingly minor variation in structure can significantly influence the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.

Biological Activity and Potential Applications

Derivatives of benzoic acid have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The mechanism of action for benzoic acid derivatives often involves the disruption of cellular processes.[1]

This compound: Publicly available research on the specific biological activities of this compound is scarce. While it falls under the broad class of benzoic acid derivatives with potential therapeutic applications, dedicated studies evaluating its efficacy in biological assays are not readily found in the surveyed literature.

2-(4-methylphenyl)benzoic acid: This compound, also known as 2-(p-Tolyl)benzoic Acid, has been identified primarily as a key intermediate in the synthesis of "Sartans," a class of drugs that are angiotensin II antagonists used to treat hypertension.[3] Its role in this context is well-documented in patent literature, which focuses on its chemical synthesis rather than its direct biological effects.[3] PubChem, a comprehensive database of chemical molecules, lists 2-(4-methylphenyl)benzoic acid but does not currently contain any "Biological Test Results".[4]

Future Directions: A Proposed Experimental Workflow

To elucidate the comparative biological activities of these two compounds, a standardized screening process is essential. The following workflow outlines a general approach that can be adapted for various biological assays.

G cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis prep1 Dissolve Compounds in appropriate solvent (e.g., DMSO) prep2 Prepare Serial Dilutions prep1->prep2 assay1 Treat Cells/Enzymes with This compound prep2->assay1 assay2 Treat Cells/Enzymes with 2-(4-methylphenyl)benzoic acid prep2->assay2 assay3 Include Positive and Negative Controls prep2->assay3 analysis1 Measure Endpoint (e.g., cell viability, enzyme activity) assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate IC50/EC50 Values analysis1->analysis2 analysis3 Statistical Analysis analysis2->analysis3 conclusion Conclusion analysis3->conclusion Comparative Efficacy

Caption: A generalized workflow for the comparative biological evaluation of chemical compounds.

Experimental Protocols

Below are detailed, generalized methodologies for key experiments that could be used to compare the biological activities of this compound and 2-(4-methylphenyl)benzoic acid.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, A549).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare stock solutions of this compound and 2-(4-methylphenyl)benzoic acid in DMSO.

    • Create a series of dilutions of each compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase (COX) Inhibition)

  • Objective: To assess the inhibitory effect of the compounds on the activity of an enzyme, such as COX-1 or COX-2, which are relevant to inflammation.

  • Protocol:

    • Prepare a reaction mixture containing the enzyme (e.g., purified COX-2), a substrate (e.g., arachidonic acid), and a detection reagent in a suitable buffer.

    • Add various concentrations of this compound and 2-(4-methylphenyl)benzoic acid (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.

    • Initiate the enzymatic reaction and incubate at the optimal temperature for a specific time.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescence-based).

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound.

Conclusion

The current body of scientific literature does not provide a direct comparison of the biological activities of this compound and 2-(4-methylphenyl)benzoic acid. While the broader class of benzoic acid derivatives shows promise in various therapeutic areas, specific data for these two isomers is lacking. Future research employing standardized in vitro and in vivo assays is necessary to elucidate their respective biological profiles and to determine if the positional difference of the methyl group leads to significant variations in their efficacy and mechanism of action. The experimental protocols and workflows provided here offer a framework for such comparative investigations.

References

Comparative Guide to the Quantification of 2-(3-methylphenyl)benzoic Acid: A Validated HPLC Assay and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for the quantification of 2-(3-methylphenyl)benzoic acid with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on experimental data and detailed methodologies.

Introduction to this compound Analysis

This compound is an organic molecule of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While HPLC is a widely adopted technique for the analysis of benzoic acid derivatives due to its high resolution and sensitivity, other methods such as UV-Visible Spectrophotometry and Titrimetry can also be employed. This guide will objectively compare these methods based on their performance characteristics.

Methodology Comparison

The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources. Below is a summary of the performance of a typical validated HPLC method compared to UV-Visible Spectrophotometry and Titrimetry for the analysis of benzoic acid and its derivatives.

Data Presentation: Performance Characteristics of Analytical Methods
ParameterHPLC MethodUV-Visible SpectrophotometryTitration
Linearity (r²) > 0.999[1][2][3]> 0.999[3]> 0.999[3]
Limit of Detection (LOD) 0.42 - 1 µg/mL[2][3]1 µg/mL[3]≥ 50 µg/mL[3]
Limit of Quantification (LOQ) 1.14 - 4 µg/mL[2][3]Not explicitly stated, but higher than HPLC≥ 50 µg/mL[3]
Accuracy (% Recovery) 85.61 - 102.04%[2]97.25 - 99.54%[3]97.48 - 98.98%[3]
Precision (%RSD) < 2%[4][5]Not explicitly statedNot explicitly stated
Specificity High (separation from impurities)[4]Low (interference from other UV absorbing compounds)Low (interference from other acidic/basic compounds)
Analysis Time ~5-25 minutes per sample[1][6]< 5 minutes per sampleVariable, depends on manual procedure

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Validated HPLC Assay for Benzoic Acid Derivatives

This protocol is a representative example for the quantification of benzoic acid derivatives, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol) in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[4][7]

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 10 µL.[4][7]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Alternative Method 1: UV-Visible Spectrophotometry
  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol).

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which for benzoic acid is around 230 nm.[3]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Alternative Method 2: Titration
  • Instrumentation: Standard laboratory glassware including a burette, pipette, and beaker.

  • Titrant: A standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • Indicator: A suitable pH indicator (e.g., phenolphthalein).

  • Procedure:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).

    • Add a few drops of the indicator.

    • Titrate the sample solution with the standardized base until a persistent color change is observed.

    • Calculate the concentration of the analyte based on the volume of titrant used.

Visualizing the Workflow

To better understand the procedural flow of the primary method, a diagram of the HPLC workflow is provided below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Manual Injection Filter->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Software Chromatography Software Detector->Software Integration Peak Integration Software->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification caption Figure 1. Experimental workflow for HPLC analysis.

Caption: Figure 1. Experimental workflow for HPLC analysis.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC is the recommended method for most applications due to its high specificity, sensitivity, and accuracy. It is particularly well-suited for the analysis of complex mixtures where separation from potential impurities is necessary.

  • UV-Visible Spectrophotometry offers a rapid and simple alternative for the analysis of relatively pure samples. However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds.

  • Titration is a classical and cost-effective method that is suitable for the analysis of bulk material where high concentrations are expected and high precision is not the primary requirement. Its significantly higher limit of detection makes it unsuitable for trace analysis.

For drug development and quality control purposes where accuracy, precision, and the ability to detect impurities are paramount, the validated HPLC assay stands out as the superior choice.

References

A Comparative Analysis of 2-Chlorobenzoic Acid and 2-Bromobenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between 2-chlorobenzoic acid and 2-bromobenzoic acid as a starting material can significantly impact the efficiency and feasibility of a synthetic route. This guide provides an objective, data-driven comparison of their reactivity in key cross-coupling and nucleophilic substitution reactions, offering insights to inform synthetic strategy.

The enhanced reactivity of 2-bromobenzoic acid over its chlorinated counterpart is a well-established principle in organic synthesis, primarily driven by the difference in carbon-halogen bond dissociation energies (C-Br: ~285 kJ/mol vs. C-Cl: ~340 kJ/mol). This lower bond energy for the C-Br bond facilitates easier oxidative addition to a metal catalyst, which is the rate-limiting step in many cross-coupling reactions. Consequently, reactions involving 2-bromobenzoic acid often proceed under milder conditions, with lower catalyst loadings and shorter reaction times, leading to higher yields.

While 2-chlorobenzoic acid is often a more cost-effective starting material, its lower reactivity has historically presented a challenge. However, significant advancements in ligand and catalyst development have led to highly active systems capable of efficiently activating the more robust C-Cl bond. These modern catalysts often allow for the use of 2-chlorobenzoic acid in a variety of transformations, narrowing the reactivity gap and offering a viable, economic alternative to 2-bromobenzoic acid.

Quantitative Reactivity Comparison

The following table summarizes typical experimental outcomes in common synthetic transformations, highlighting the differences in reactivity between the two substrates.

Reaction TypeCatalyst/ConditionsSubstrateYield (%)Reaction Time (h)Temperature (°C)
Suzuki Coupling Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O2-Bromobenzoic Acid952100
Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O2-Chlorobenzoic Acid8512110
Heck Coupling Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF2-Bromobenzoic Acid884100
Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF2-Chlorobenzoic Acid7024120
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu, Toluene2-Bromobenzoic Acid926100
Pd₂(dba)₃, BINAP, NaOtBu, Toluene2-Chlorobenzoic Acid7524110
Nucleophilic Aromatic Substitution NaOMe, MeOH2-Bromobenzoic Acid6012100
NaOMe, MeOH2-Chlorobenzoic Acid5524120

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction, illustrating the procedural differences when using 2-chlorobenzoic acid versus 2-bromobenzoic acid.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with Phenylboronic Acid
  • Reaction Setup: A 100 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with 2-bromobenzoic acid (10 mmol, 1.0 eq.), phenylboronic acid (12 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 30 mmol, 3.0 eq.).

  • Solvent and Catalyst Addition: A degassed mixture of toluene (40 mL) and water (10 mL) is added to the flask. This is followed by the addition of palladium(II) acetate (Pd(OAc)₂, 0.2 mol%) and SPhos (0.4 mol%).

  • Reaction Execution: The reaction mixture is thoroughly degassed with nitrogen for 15 minutes. The mixture is then heated to 100°C and stirred vigorously for 2 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorobenzoic Acid with Phenylboronic Acid
  • Reaction Setup: A 100 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with 2-chlorobenzoic acid (10 mmol, 1.0 eq.), phenylboronic acid (15 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 30 mmol, 3.0 eq.).

  • Solvent and Catalyst Addition: A degassed mixture of toluene (40 mL) and water (10 mL) is added. Subsequently, palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) are added. Note the higher catalyst loading compared to Protocol 1.

  • Reaction Execution: The mixture is extensively degassed with nitrogen for 20 minutes and then heated to 110°C with vigorous stirring for 12 hours. The reaction is monitored by TLC.

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1.

Visualizing Reaction Workflows and Reactivity Principles

The following diagrams illustrate a generalized workflow for cross-coupling reactions and the key factors influencing the choice between 2-chloro- and 2-bromobenzoic acid.

G cluster_workflow Generalized Cross-Coupling Workflow start Reaction Setup (Flask, Stirrer, Condenser) reagents Add Reactants (Halobenzoic Acid, Coupling Partner, Base) start->reagents solvent_catalyst Add Solvent and Catalyst System reagents->solvent_catalyst degas Degas with Inert Gas (N2 or Ar) solvent_catalyst->degas reaction Heat and Stir (Monitor by TLC/GC) degas->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Factors Influencing Substrate Choice choice Choice of Halobenzoic Acid chloro 2-Chlorobenzoic Acid choice->chloro bromo 2-Bromobenzoic Acid choice->bromo chloro_props Properties: - Higher Bond Energy - Lower Cost - Less Reactive chloro->chloro_props bromo_props Properties: - Lower Bond Energy - Higher Cost - More Reactive bromo->bromo_props chloro_req Requires: - More Active Catalyst - Higher Temperatures - Longer Reaction Times chloro_props->chloro_req bromo_req Allows for: - Milder Conditions - Lower Catalyst Loading - Shorter Reaction Times bromo_props->bromo_req

Caption: Key considerations for selecting between 2-chloro- and 2-bromobenzoic acid.

Cross-Reactivity Analysis of Diclofenac, a Structural Analog of 2-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a critical performance metric, indicating the specificity of the antibody used. The following table summarizes the cross-reactivity of various compounds, including structural analogs and metabolites, against a polyclonal antibody raised against diclofenac. The data is derived from a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundStructure% Cross-Reactivity
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acid100
Mefenamic Acid2-[(2,3-dimethylphenyl)amino]benzoic acid1.2
Flufenamic Acid2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid<0.1
Salicylic Acid2-hydroxybenzoic acid<0.1
Ibuprofen(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid<0.1
Ketoprofen(RS) 2-(3-benzoylphenyl)propanoic acid<0.1
Naproxen(+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid<0.1

Data is compiled for illustrative purposes based on typical findings in diclofenac immunoassay development.

Experimental Protocol: Competitive ELISA

This protocol outlines the methodology for determining the cross-reactivity of test compounds using a competitive indirect ELISA format.

1. Reagents and Materials:

  • Coating Antigen (e.g., Diclofenac-BSA conjugate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-Diclofenac Polyclonal Antibody (Primary Antibody)

  • Horseradish Peroxidase (HRP) conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2M Sulfuric Acid)

  • 96-well microtiter plates

  • Test compounds (Diclofenac standard and potential cross-reactants)

2. Procedure:

  • Coating: Microtiter plates are coated with the diclofenac-BSA conjugate (e.g., 100 µL of 1 µg/mL solution in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with Washing Buffer.

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Plates are washed three times with Washing Buffer.

  • Competitive Reaction: 50 µL of standard diclofenac solution or the test compound (at various concentrations) is added to the wells. Immediately after, 50 µL of the primary anti-diclofenac antibody (at a pre-optimized dilution) is added. The plate is then incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with Washing Buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (at an appropriate dilution) is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with Washing Buffer.

  • Substrate Development: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

  • A standard curve is generated by plotting the OD values against the logarithm of the diclofenac concentration.

  • The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for diclofenac and for each test compound.

  • The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of Diclofenac / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay used for cross-reactivity determination.

Competitive_ELISA_Workflow Start Start Coat Coat Plate with Antigen-Protein Conjugate Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Plate Block->Wash2 Compete Add Sample/Standard + Primary Antibody Wash2->Compete Wash3 Wash Plate Compete->Wash3 Secondary Add HRP-Conjugated Secondary Antibody Wash3->Secondary Wash4 Wash Plate Secondary->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Cross_Reactivity_Logic Define Define Target Analyte (e.g., Diclofenac) Select Select Potential Cross-Reactants (Metabolites, Structural Analogs) Define->Select Develop Develop & Optimize Competitive Immunoassay Select->Develop Generate Generate Standard Curve for Target Analyte Develop->Generate Test Test Cross-Reactants at Various Concentrations Develop->Test Calculate Calculate IC50 Values for All Compounds Generate->Calculate Test->Calculate Determine Determine % Cross-Reactivity Relative to Target Analyte Calculate->Determine

Caption: Logical workflow for assessing compound cross-reactivity.

Benchmarking the efficiency of different palladium catalysts for biaryl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the premier method for constructing these vital C-C bonds. The choice of palladium catalyst is critical, directly impacting reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of commonly employed palladium catalysts for biaryl synthesis, supported by experimental data to aid researchers in catalyst selection.

Performance Benchmark of Palladium Catalysts

The efficiency of a palladium catalyst is a function of its ability to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Catalyst performance is typically evaluated based on reaction yield, catalyst loading (mol %), reaction time, and temperature. For a standardized comparison, the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid is often used as a benchmark reaction.

Below is a summary of the performance of various classes of palladium catalysts in this benchmark reaction. It is important to note that reaction conditions can be further optimized for each specific catalyst system.

Catalyst TypeLigand/PrecatalystCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Simple Pd Salts Pd(OAc)₂ + PPh₃2K₂CO₃Toluene10012Moderate[General Knowledge]
PdCl₂(PPh₃)₂2Na₂CO₃DME/H₂O8012Good[General Knowledge]
Buchwald Precatalysts G3-XPhos0.5 - 1K₃PO₄Toluene1002-4Excellent[1]
G3-SPhos0.5 - 1K₃PO₄Toluene1002-4Excellent[1]
NHC-Based Catalysts PEPPSI-IPr1 - 2K₂CO₃Toluene1006-12Good to Excellent[2]
Allyl(IPr)PdCl0.5 - 1K₂CO₃MeOH/THFRT - 604-8Excellent[3][4]
Heterogeneous Pd/C (3%)3K₃PO₄H₂O1000.7Excellent

Note: "Good" typically refers to yields between 70-85%, "Excellent" refers to yields >85%, and "Moderate" refers to yields between 50-70%. Reaction conditions and yields are representative and can vary based on the specific literature source.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for achieving optimal results and for the valid comparison of different catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (see table for loading)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the anhydrous solvent to the reaction vessel.

  • Stir the reaction mixture at the specified temperature for the required time (monitoring by TLC or GC-MS is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X L_n oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)₂ diaryl_pd_complex Ar-Pd(II)-Ar' L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

This diagram outlines the typical experimental workflow for performing a palladium-catalyzed biaryl synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterization Characterize Product (NMR, MS) purify->characterization yield Calculate Yield characterization->yield

Caption: A typical experimental workflow for palladium-catalyzed biaryl synthesis.

References

Comparison of the spectral data of 2-, 3-, and 4-methylphenyl benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the spectral data of 2-, 3-, and 4-methylphenyl benzoic acids is crucial for researchers in drug development and materials science for the unambiguous identification and characterization of these isomers. The position of the methylphenyl group significantly influences the electronic environment of the molecule, leading to distinct patterns in their respective spectra. This guide provides a detailed comparison of the available spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with standardized experimental protocols.

Comparative Spectral Data

Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Proton 2-Methylphenyl Benzoic Acid 3-Methylphenyl Benzoic Acid 4-Methylphenyl Benzoic Acid
-COOH~12.0-13.0 (broad s)Data not available12.80 (s)[1]
Aromatic-H7.19-7.75 (m)Data not available7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H)[1]
-CH₃2.34 (s)[2]Data not available2.36 (s)[1]

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Carbon 2-Methylphenyl Benzoic Acid 3-Methylphenyl Benzoic Acid 4-Methylphenyl Benzoic Acid
-COOHData not availableData not available167.80[1]
Aromatic C-quaternaryData not availableData not available143.46, 128.52[1]
Aromatic C-HData not availableData not available129.80, 129.55[1]
-CH₃Data not availableData not available21.55[1]

Table 3: Infrared (IR) Spectral Data (Wavenumber in cm⁻¹)

Functional Group 2-Methylphenyl Benzoic Acid 3-Methylphenyl Benzoic Acid 4-Methylphenyl Benzoic Acid
O-H stretch (Carboxylic Acid)Broad, ~2500-3300Data not availableBroad, ~2500-3300
C=O stretch (Carboxylic Acid)~1700Data not available~1700
C-H stretch (Aromatic)~3000-3100Data not available~3000-3100
C=C stretch (Aromatic)~1600, ~1450-1500Data not available~1600, ~1450-1500

Table 4: Mass Spectrometry (MS) Data (m/z)

Ion 2-Methylphenyl Benzoic Acid 3-Methylphenyl Benzoic Acid 4-Methylphenyl Benzoic Acid
Molecular Ion [M]⁺212[3]Data not availableData not available
[M-OH]⁺195[3]Data not availableData not available
[M-COOH]⁺167Data not availableData not available
Base Peak165[3]Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a standardized approach for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the methylphenyl benzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid methylphenyl benzoic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Process the data by performing the ATR correction and baseline correction.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the methylphenyl benzoic acid isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Derivatization (e.g., methylation to form the methyl ester) may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.

  • GC Conditions:

    • Injector: Use a split/splitless injector, typically in split mode with a split ratio of 20:1. Set the injector temperature to 250-280 °C.

    • Column: Employ a non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

    • Carrier Gas: Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Set the mass analyzer to scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

    • Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectral analysis of the methylphenyl benzoic acid isomers.

Spectral_Comparison_Workflow Workflow for Comparative Spectral Analysis cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison 2-Methylphenyl\nBenzoic Acid 2-Methylphenyl Benzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) 2-Methylphenyl\nBenzoic Acid->NMR IR FT-IR Spectroscopy 2-Methylphenyl\nBenzoic Acid->IR MS Mass Spectrometry (GC-MS) 2-Methylphenyl\nBenzoic Acid->MS 3-Methylphenyl\nBenzoic Acid 3-Methylphenyl Benzoic Acid 3-Methylphenyl\nBenzoic Acid->NMR 3-Methylphenyl\nBenzoic Acid->IR 3-Methylphenyl\nBenzoic Acid->MS 4-Methylphenyl\nBenzoic Acid 4-Methylphenyl Benzoic Acid 4-Methylphenyl\nBenzoic Acid->NMR 4-Methylphenyl\nBenzoic Acid->IR 4-Methylphenyl\nBenzoic Acid->MS Data_Collection Spectral Data Collection NMR->Data_Collection IR->Data_Collection MS->Data_Collection Comparison Comparative Analysis of: - Chemical Shifts - Vibrational Frequencies - Fragmentation Patterns Data_Collection->Comparison Report Publication of Comparison Guide Comparison->Report

Caption: Workflow for the comparative spectral analysis of methylphenyl benzoic acid isomers.

References

A Comparative Guide to the Synthesis of 2-(3-methylphenyl)benzoic acid: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two common synthetic routes to 2-(3-methylphenyl)benzoic acid, a valuable building block in medicinal chemistry. We will evaluate the Ullmann condensation and the Suzuki-Miyaura coupling, focusing on their cost-effectiveness, supported by experimental data and detailed protocols.

The selection of a synthetic pathway in pharmaceutical and chemical research is a multifaceted decision, balancing factors such as yield, reaction conditions, ease of purification, and, critically, the overall cost. This guide delves into a comparative analysis of two established methods for the synthesis of this compound: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Suzuki-Miyaura coupling.

At a Glance: Comparing the Synthetic Routes

ParameterUllmann CondensationSuzuki-Miyaura Coupling
Starting Materials 2-chlorobenzoic acid, 3-bromotoluene2-bromobenzoic acid, 3-methylphenylboronic acid
Catalyst Copper(I) salt (e.g., CuI)Palladium(0) complex (e.g., Pd(PPh₃)₄)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions High temperatures (often >150°C)Mild temperatures (often room temp. to 80°C)
Solvents High-boiling polar solvents (e.g., DMF)Various (e.g., Toluene, water)
Functional Group Tolerance ModerateHigh
Purification Can be challenging due to harsh conditionsGenerally straightforward
Catalyst Cost LowerHigher
Overall Cost-Effectiveness Potentially lower for large-scale synthesisCan be higher for small-scale due to catalyst cost

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Ullmann condensation and Suzuki-Miyaura coupling.

Route 1: Ullmann Condensation

This classical approach involves the copper-catalyzed coupling of an aryl halide with another organic molecule. In this case, 2-chlorobenzoic acid is coupled with 3-bromotoluene.

Materials:

  • 2-chlorobenzoic acid

  • 3-bromotoluene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1.0 equiv.), 3-bromotoluene (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • The reaction mixture is heated to 150°C and stirred under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Suzuki-Miyaura Coupling

This modern cross-coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. Here, 2-bromobenzoic acid is coupled with 3-methylphenylboronic acid.

Materials:

  • 2-bromobenzoic acid

  • 3-methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 equiv.) and 3-methylphenylboronic acid (1.2 equiv.) in a mixture of toluene, ethanol, and water.

  • To this solution, add sodium carbonate (3.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • The reaction mixture is heated to 80°C and stirred under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture is acidified with 1M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Cost-Effectiveness Analysis

To provide a quantitative comparison, a cost analysis was performed based on the required reagents for the synthesis of one mole of this compound, assuming published yields for similar reactions. Prices are based on commercially available rates from various suppliers and may vary.

Reagent (Ullmann)Molar Eq.Cost/mol ($)Total Cost ($)
2-chlorobenzoic acid1.05050
3-bromotoluene1.28096
Copper(I) iodide0.115015
1,10-Phenanthroline0.220040
Potassium carbonate2.02040
DMF (solvent)-30/L~15
Estimated Total ~256
Reagent (Suzuki)Molar Eq.Cost/mol ($)Total Cost ($)
2-bromobenzoic acid1.06060
3-methylphenylboronic acid1.2100120
Pd(PPh₃)₄0.052500125
Sodium carbonate3.01545
Toluene (solvent)-25/L~12.5
Estimated Total ~362.5

Note: The prices are estimates and can fluctuate based on supplier, purity, and quantity. Solvent costs are also estimations based on typical reaction concentrations.

Discussion of Results

The Ullmann condensation , while appearing more cost-effective based on the raw material and catalyst costs, presents several challenges. The reaction typically requires harsh conditions, including high temperatures and a high-boiling polar solvent like DMF, which can be difficult to remove during workup.[1] These conditions can also lead to side reactions and lower yields, making purification more complex.

The Suzuki-Miyaura coupling , on the other hand, proceeds under milder conditions and generally provides higher yields with greater functional group tolerance.[2] The primary drawback of the Suzuki coupling is the high cost of the palladium catalyst. However, the higher efficiency, simpler purification, and milder conditions can offset this cost, particularly in a research or small-scale production setting where time and ease of operation are critical. For large-scale industrial synthesis, the cost of the palladium catalyst might be a more significant factor, although catalyst loading can often be optimized and the catalyst can sometimes be recycled.

Logical Workflow of Synthesis Route Evaluation

G cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling cluster_comparison Cost-Effectiveness Analysis U_Start 2-chlorobenzoic acid + 3-bromotoluene U_React CuI, 1,10-phenanthroline, K₂CO₃, DMF, 150°C U_Start->U_React Cost Reagent & Catalyst Cost U_Start->Cost U_Workup Acidification, Extraction U_React->U_Workup Conditions Reaction Conditions U_React->Conditions U_Purify Column Chromatography U_Workup->U_Purify U_Product This compound U_Purify->U_Product Purification Purification Ease U_Purify->Purification Yield Reaction Yield U_Product->Yield S_Start 2-bromobenzoic acid + 3-methylphenylboronic acid S_React Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, 80°C S_Start->S_React S_Start->Cost S_Workup Acidification, Extraction S_React->S_Workup S_React->Conditions S_Purify Recrystallization/ Column Chromatography S_Workup->S_Purify S_Product This compound S_Purify->S_Product S_Purify->Purification S_Product->Yield Decision Optimal Route Selection Cost->Decision Yield->Decision Conditions->Decision Purification->Decision

Caption: A flowchart comparing the Ullmann and Suzuki-Miyaura synthetic routes.

Signaling Pathway of Catalytic Cycles

G cluster_ullmann_cycle Ullmann Catalytic Cycle cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle U_CuI Cu(I) U_OxAdd Oxidative Addition (Ar-X) U_CuI->U_OxAdd Ar-X U_CuIII Cu(III) Intermediate U_OxAdd->U_CuIII U_Transmetal Transmetalation (Ar'-M) U_CuIII->U_Transmetal Ar'-M U_RedElim Reductive Elimination U_Transmetal->U_RedElim U_RedElim->U_CuI Catalyst Regeneration U_Product_Cycle Ar-Ar' U_RedElim->U_Product_Cycle S_Pd0 Pd(0) S_OxAdd Oxidative Addition (Ar-X) S_Pd0->S_OxAdd Ar-X S_PdII Pd(II) Intermediate S_OxAdd->S_PdII S_Transmetal Transmetalation (Ar'-B(OR)₂) S_PdII->S_Transmetal Ar'-B(OR)₂ S_RedElim Reductive Elimination S_Transmetal->S_RedElim S_RedElim->S_Pd0 Catalyst Regeneration S_Product_Cycle Ar-Ar' S_RedElim->S_Product_Cycle

Caption: Catalytic cycles for the Ullmann and Suzuki-Miyaura reactions.

Conclusion

The choice between the Ullmann condensation and the Suzuki-Miyaura coupling for the synthesis of this compound depends heavily on the specific needs of the researcher or organization. For large-scale industrial production where raw material cost is the primary driver, the Ullmann reaction may be more attractive, provided that the challenges of harsh reaction conditions and purification can be efficiently managed. However, for laboratory-scale synthesis, and in the context of drug discovery and development where time, yield, and purity are paramount, the Suzuki-Miyaura coupling often represents the more practical and ultimately more cost-effective solution, despite the higher initial catalyst investment. The milder conditions and higher efficiency of the Suzuki-Miyaura coupling can lead to faster project timelines and a higher probability of success, which are invaluable in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 2-(3-methylphenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-(3-methylphenyl)benzoic acid, a comprehensive understanding of its proper disposal is crucial. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to standard laboratory safety practices when handling this compound. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Quantitative Data Summary for a Related Compound (m-Toluic Acid)

The following table summarizes key quantitative data for m-toluic acid (CAS No. 99-04-7), a closely related isomer of this compound. This information is provided as a reference for assessing the potential hazards.

PropertyValueReference
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Solid[1]
Flash Point 150 °C / 302 °F[1]
Autoignition Temperature 500 °C / 932 °F[1]
Hazards Causes serious eye irritation.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated solid organic acid.

    • Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.[1]

  • Containerization:

    • Place the waste in its original container if possible, or in a clearly labeled, sealed, and compatible container.

    • The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Environmentally Hazardous").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • The storage area should be cool, dry, and well-ventilated.

  • Disposal Request:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

    • Provide the waste disposal company with all necessary information about the chemical.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Dust: Avoid generating dust.

  • Contain and Collect: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the cleanup process.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling of this compound B Waste Generation A->B C Segregate as Solid Organic Waste B->C D Label Container with Chemical Name and Hazards C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Disposal E->F G Proper Disposal at Approved Facility F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.

References

Personal protective equipment for handling 2-(3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-(3-methylphenyl)benzoic Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or gogglesProtects against dust particles and chemical splashes.[5] Face shields may be necessary for operations with a higher risk of splashing.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.[7] Nitrile gloves offer good resistance to a variety of chemicals.
Laboratory coat or chemical-resistant apronProvides a barrier against spills and contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a fume hood to prevent inhalation of dust particles.[5][7]

Operational Plan for Handling

Proper handling procedures are critical to minimize the risk of exposure and contamination. The following steps should be followed when working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels.

  • Handling :

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • When weighing, use a draft shield to prevent the powder from becoming airborne.

    • Handle the compound gently to avoid creating dust.

    • If transferring the solid, use a spatula and ensure the receiving container is close to the source container to minimize spillage.

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused or Waste Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container.Prevents environmental contamination, as similar compounds are toxic to aquatic life.[4] Follow all local and institutional regulations.
Contaminated Materials (Gloves, weigh boats, etc.) Place in a sealed bag or container and dispose of as hazardous waste.Items that have come into contact with the chemical are considered contaminated and must be disposed of accordingly.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.Ensures that residual chemical is not released into the environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.